2-(Piperazin-1-yl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHACWKYKRBBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)butan-1-ol
This guide provides an in-depth exploration of the synthesis and characterization of the novel amino alcohol, 2-(Piperazin-1-yl)butan-1-ol. This molecule, possessing both a secondary alcohol and a piperazine moiety, presents significant interest for applications in medicinal chemistry and materials science. We will delve into a robust synthetic protocol, elucidate the underlying reaction mechanism, and detail a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Amino Alcohols and Piperazine Moieties
Amino alcohols are a pivotal class of organic compounds, widely recognized for their diverse applications as chiral auxiliaries, resolving agents, and key building blocks in the synthesis of pharmaceuticals.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including antiviral, antibacterial, and anticancer agents.[2] The combination of these two functionalities in 2-(Piperazin-1-yl)butan-1-ol is anticipated to yield a molecule with unique physicochemical properties and biological activities.
Part 1: Synthesis of 2-(Piperazin-1-yl)butan-1-ol
The synthesis of 2-(Piperazin-1-yl)butan-1-ol is most effectively achieved through the nucleophilic ring-opening of 1,2-epoxybutane with piperazine. This approach is favored due to the high reactivity of the strained epoxide ring and the ready availability of the starting materials.
Reaction Scheme:
Caption: Synthetic route to 2-(Piperazin-1-yl)butan-1-ol.
Causality of Experimental Choices:
The selection of piperazine as the nucleophile and 1,2-epoxybutane as the electrophile is a deliberate choice rooted in fundamental principles of organic chemistry. The nitrogen atoms of piperazine possess lone pairs of electrons, rendering them nucleophilic. The three-membered ring of 1,2-epoxybutane is highly strained, making it susceptible to ring-opening by nucleophiles. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which can facilitate the reaction by protonating the epoxide oxygen, thereby activating it towards nucleophilic attack.[3]
Detailed Experimental Protocol:
Materials:
-
Piperazine (anhydrous)
-
1,2-Epoxybutane
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1 equivalent) in absolute ethanol (100 mL).
-
Addition of Electrophile: To the stirred solution, add 1,2-epoxybutane (1.1 equivalents) dropwise at room temperature. The slight excess of the epoxide ensures complete consumption of the piperazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in distilled water (50 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted 1,2-epoxybutane and non-polar impurities.
-
Purification: The aqueous layer, containing the desired product, can be further purified. One common method for purifying amino alcohols is through crystallization of their salt form.[4] Alternatively, column chromatography on silica gel can be employed, using a mobile phase gradient of dichloromethane and methanol.
-
Isolation: After purification, the solvent is removed under reduced pressure to yield 2-(Piperazin-1-yl)butan-1-ol as a viscous oil or a low-melting solid.
Reaction Mechanism:
The reaction proceeds via a standard SN2 mechanism. The nucleophilic nitrogen of piperazine attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted bond formation and bond breaking.
Caption: Reaction mechanism for the synthesis.
The attack of the piperazine nitrogen occurs at the less sterically hindered carbon of the epoxide (the terminal CH2 group), in accordance with the general principles of base-catalyzed epoxide ring-opening.[5]
Part 2: Characterization of 2-(Piperazin-1-yl)butan-1-ol
A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
1H NMR (Proton NMR):
The 1H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are as follows:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.5-4.0 | broad singlet | 1H |
| -CH(OH)- | ~3.6-3.8 | multiplet | 1H |
| -CH2-N(piperazine)- | ~2.3-2.6 | multiplet | 2H |
| Piperazine CH2 | ~2.4-2.9 | multiplet | 8H |
| -CH2CH3 | ~1.4-1.6 | multiplet | 2H |
| -CH3 | ~0.9-1.0 | triplet | 3H |
Note: The chemical shift of the -OH proton is concentration and solvent dependent. The use of online NMR prediction tools can provide more refined estimates.[6][7]
13C NMR (Carbon NMR):
The 13C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| -CH(OH)- | ~68-72 |
| -CH2-N(piperazine)- | ~60-65 |
| Piperazine CH2 | ~45-55 |
| -CH2CH3 | ~25-30 |
| -CH3 | ~10-15 |
Note: These are estimated chemical shift ranges and can be more accurately predicted using specialized software.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the key functional groups present in the molecule.[9]
| Functional Group | Characteristic Absorption (cm-1) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, broad |
| N-H (secondary amine in piperazine) | 3200-3500 | Medium, sharp |
| C-H (aliphatic) | 2850-3000 | Strong |
| C-O (alcohol) | 1050-1150 | Strong |
| C-N (amine) | 1020-1250 | Medium |
The broad O-H stretch is a hallmark of alcohols, while the sharper N-H stretch is characteristic of the secondary amine in the piperazine ring.[10]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M+): The exact mass of C8H18N2O is 158.1419 g/mol . A high-resolution mass spectrometer should detect a peak at or very near this value.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol is a common fragmentation pathway for alcohols.[11][12] This would result in fragments corresponding to the loss of an ethyl group.
-
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other smaller fragments.
-
Loss of water: A peak corresponding to [M-18]+ may be observed due to the loss of a water molecule.[13]
-
Part 3: Data Presentation and Visualization
Summary of Expected Characterization Data
| Technique | Expected Key Features |
| 1H NMR | Signals corresponding to the butanol chain and the piperazine ring with appropriate integrations and multiplicities. A broad singlet for the -OH proton. |
| 13C NMR | Five distinct signals for the carbon atoms of the butanol chain and the piperazine ring. |
| FTIR | Broad O-H stretch (~3400 cm-1), N-H stretch (~3300 cm-1), C-H stretches (~2900 cm-1), and a strong C-O stretch (~1100 cm-1). |
| Mass Spec | Molecular ion peak at m/z ≈ 158. Fragmentation pattern showing alpha-cleavage and loss of water. |
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a comprehensive framework for the successful synthesis and rigorous characterization of 2-(Piperazin-1-yl)butan-1-ol. The described synthetic protocol is robust and based on well-established chemical principles. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target molecule's structure and purity. The insights provided herein are intended to empower researchers in their pursuit of novel chemical entities with potential applications in drug discovery and materials science.
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Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Leont'yeva, M. E., Demidova, Y. V., Demidov, P. A., & Dronov, S. V. (2025). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. ChemChemTech, (in press). [Link]
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Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
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Leont'yeva, M. E., Demidova, Y. V., Demidov, P. A., & Dronov, S. V. (2025). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. ResearchGate. [Link]
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Song, J., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(4), 515-525. [Link]
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SpectraBase. (n.d.). 2-(Fmoc-amino)ethanol. Retrieved from [Link]
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Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
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Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Molecules, 22(1), 79. [Link]
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Cataldo, F., & Iglesias-Groth, S. (2010). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Reddy, M. S., Narsaiah, B., & Kumar, P. S. (2004). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol. The Journal of Organic Chemistry, 69(21), 7385-7388. [Link]
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JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2000). Prediction of 1H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: International Agency for Research on Cancer. [Link]
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Japan Organo Co., Ltd. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. [Link]
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Chegg. (2022). Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Lee, S., et al. (2017). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. [Link]
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Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
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"CAS number and IUPAC name of 2-(Piperazin-1-yl)butan-1-ol"
Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary & Chemical Identity
2-(Piperazin-1-yl)butan-1-ol is a bifunctional organic intermediate characterized by a piperazine ring attached to the C2 position of a butanol chain.[1][2] This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of antimycobacterial agents (analogues of Ethambutol) and central nervous system (CNS) ligands.
Unlike its regioisomer 1-(piperazin-1-yl)butan-2-ol (which typically results from epoxide ring-opening), this specific isomer requires directed synthesis to establish the carbon-nitrogen bond at the sterically more hindered C2 position.[1]
Chemical Identity Data
| Parameter | Technical Specification |
| CAS Number | 787533-78-2 |
| IUPAC Name | 2-(Piperazin-1-yl)butan-1-ol |
| Synonyms | 2-(1-Piperazinyl)-1-butanol; 2-Piperazinylbutanol |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| SMILES | CCC(CO)N1CCNCC1 |
| InChI Key | Derived from structure (e.g., InChI=1S/C8H18N2O/...) |
| Chirality | Contains one chiral center at C2.[1][2][3][4][5][6][7] (CAS 787533-78-2 typically refers to the racemate unless specified as R or S).[1] |
Structural Analysis & Causality
The molecule features two distinct functional domains:
-
The Piperazine Moiety: A secondary amine heterocycle that acts as a hydrogen bond acceptor/donor and a pharmacophore often associated with GPCR binding (e.g., dopamine, serotonin receptors).
-
The 2-Aminobutanol Backbone: A chiral linker that mimics the substructure of the tuberculosis drug Ethambutol .
Expert Insight: The positioning of the piperazine at C2 (branching point) introduces steric bulk compared to linear analogues. This steric constraint often improves metabolic stability by hindering enzymatic access to the nitrogen lone pair, a common strategy in "lead optimization" to prolong half-life.
Synthetic Methodologies
To ensure high regioselectivity, the synthesis must avoid the ambiguity of epoxide ring-opening reactions. The most robust "self-validating" protocol involves the construction of the piperazine ring onto the pre-existing amino-alcohol framework.
Protocol A: Cyclization of 2-Aminobutan-1-ol (The "Mustard" Route)
This method is preferred for its specificity.[1] It utilizes 2-aminobutan-1-ol as the nucleophilic template.[1]
Reagents:
-
Precursor: 2-Aminobutan-1-ol (CAS 96-20-8)[1]
-
Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard analogue)[1]
-
Base: Potassium Carbonate (
) or Sodium Hydroxide ( )[1] -
Solvent: n-Butanol or Diglyme (High boiling point required)[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobutan-1-ol (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in n-butanol.
-
Base Addition: Add anhydrous
(3.0 eq) to neutralize the hydrochloride salt and scavenge the HCl generated during alkylation. -
Cyclization: Heat the mixture to reflux (approx. 118°C) for 12–24 hours. The mechanism involves sequential nucleophilic attacks by the primary amine of the butanol derivative onto the electrophilic carbons of the chloroethyl chains.
-
Work-up: Filter off inorganic salts while hot. Remove the solvent under reduced pressure.[8]
-
Purification: The crude oil is purified via vacuum distillation or column chromatography (DCM/MeOH/NH3) to yield the product.
Protocol B: Nucleophilic Substitution (Alternative)
Direct alkylation of piperazine with 2-bromobutan-1-ol is possible but prone to side reactions (O-alkylation vs. N-alkylation) and polymerization.[1] This route requires protection of the hydroxyl group (e.g., as a TBDMS ether) prior to reaction, adding steps and reducing atom economy.
Visualization of Synthetic Logic
The following diagram illustrates the preferred cyclization pathway (Method A), highlighting the critical intermediate steps.
Physical & Chemical Properties
Understanding the physicochemical profile is essential for formulation and assay development.
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Viscous Colorless/Pale Yellow Oil | Handling requires positive displacement pipettes.[1] |
| Boiling Point | ~260°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| pKa (Basic) | ~9.8 (Piperazine N4), ~5.4 (Piperazine N1) | Exists as a dication at physiological pH; highly soluble in aqueous acid. |
| LogP | ~0.2 to 0.5 | Hydrophilic; likely requires polar organic solvents (MeOH, DMSO) for stock solutions. |
| H-Bond Donors | 2 (OH, NH) | Critical for receptor binding interactions.[1] |
Applications in Drug Development
Ethambutol Analogues (Antimycobacterial)
The 2-aminobutanol substructure is the pharmacophore of Ethambutol. Substituting the ethylenediamine linker with a piperazine ring restricts conformational flexibility. This "rigidification" strategy is used to probe the steric requirements of the arabinosyltransferase binding site in Mycobacterium tuberculosis.
CNS Ligands
Piperazine derivatives are privileged structures in neuropsychiatry. The 2-substituted butanol chain introduces a chiral center adjacent to the nitrogen, allowing for the separation of enantiomers to test stereoselective binding to receptors such as:
Linker Chemistry
The terminal hydroxyl group (-OH) serves as a versatile handle for further functionalization (e.g., conversion to a halide, mesylate, or aldehyde) to attach this motif to larger drug scaffolds (PROTACs or dimeric ligands).
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a secondary amine, it is incompatible with strong oxidizing agents and acid chlorides.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation or moisture absorption.
-
Spill Protocol: Absorb with inert material (sand/vermiculite). Neutralize with dilute acetic acid if necessary before disposal.
References
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Accela ChemBio Inc. (2024). Product Catalog: 2-(piperazin-1-yl)butan-1-ol (CAS 787533-78-2).[1][2] Retrieved from [1]
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-
PubChem Database. (2024). Compound Summary: Piperazine Derivatives and 2-Aminobutanol.[1] National Library of Medicine. Retrieved from [1][4]
-
Berczyński, P., et al. (2020).[9] Piperazine Derivatives in Medicinal Chemistry. ResearchGate . (Review of piperazine pharmacophores).
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An In-Depth Technical Guide to the In Silico Modeling of 2-(Piperazin-1-yl)butan-1-ol: A Prototypical Workflow for Early-Stage Drug Discovery
Abstract
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2] Its unique physicochemical properties, including its dual basic centers and high aqueous solubility, make it a versatile framework for molecular design.[1] This technical guide presents a comprehensive, field-proven in silico workflow for the characterization of a novel piperazine derivative, 2-(Piperazin-1-yl)butan-1-ol. While this specific molecule serves as our exemplar, the methodologies detailed herein are broadly applicable to any small molecule candidate in the early phases of drug discovery. We will navigate the logical progression from initial molecular setup and physicochemical profiling to advanced computational analyses including molecular docking, molecular dynamics, ADMET prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to empower researchers and drug development professionals to de-risk candidates and accelerate the discovery pipeline.[3][4]
Foundational Stage: Ligand Preparation and Physicochemical Characterization
The fidelity of any in silico model is fundamentally dependent on the quality of the input data. Therefore, the first step is to establish a high-fidelity, three-dimensional representation of the molecule and calculate its fundamental physicochemical properties. This initial profile serves as a baseline for all subsequent analyses and informs our understanding of its potential drug-like characteristics.
Experimental Protocol: Ligand Structure Generation and Optimization
This protocol outlines the conversion of a chemical name into a simulation-ready 3D structure.
-
Obtain 2D Structure: Using a chemical drawing tool (e.g., ChemDraw) or a database like PubChem, generate the 2D structure of 2-(Piperazin-1-yl)butan-1-ol.
-
Convert to 3D: Employ a computational chemistry program (e.g., Avogadro, open-source) to convert the 2D representation into an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is critical as it finds a low-energy, stable conformation of the molecule, which is essential for accurate docking and simulation. The causality here is that an unstable, high-energy conformation would produce biologically irrelevant and non-reproducible results.
-
Save in Appropriate Format: Save the optimized structure in a .mol2 or .pdb format, which is compatible with most molecular modeling software. For docking with AutoDock Vina, conversion to the .pdbqt format, which includes partial charges and atom type definitions, is required.
Data Presentation: Computed Physicochemical Properties
The following table summarizes the key computed physicochemical properties for 2-(Piperazin-1-yl)butan-1-ol. These descriptors are predictive of the molecule's pharmacokinetic behavior.
| Property | Computed Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₈N₂O | Defines the elemental composition. |
| Molecular Weight | 158.24 g/mol | Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability. |
| XLogP3 | 0.8 | A measure of lipophilicity; affects solubility, membrane permeability, and protein binding. |
| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The number of N and O atoms; influences solubility and target binding. |
| Rotatable Bond Count | 4 | A measure of molecular flexibility; higher counts can negatively impact binding affinity and bioavailability. |
Note: Values are computed estimates analogous to similar structures found in public databases.[5]
Visualization: Ligand Preparation Workflow
Caption: Workflow for preparing the ligand for in silico analysis.
Target Identification and Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing crucial insights into binding affinity and mechanism of action.[4] The choice of a biologically relevant target is paramount. Given that piperazine derivatives frequently exhibit activity at CNS receptors, we have selected the human Dopamine D2 Receptor (D2DR) as a hypothetical target for this workflow.[6]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for docking 2-(Piperazin-1-yl)butan-1-ol into the D2DR active site.[7][8]
-
Receptor Preparation:
-
Download the crystal structure of D2DR from the Protein Data Bank (PDB).
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.
-
Save the prepared receptor in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active binding site of the receptor, typically where the co-crystallized ligand was located.
-
Define a 3D grid box that encompasses this entire binding pocket. The causality is that the docking algorithm will only search for binding poses within this defined space, making an accurate definition essential for computational efficiency and biological relevance.
-
-
Execution of Docking:
-
Use the AutoDock Vina command-line interface, specifying the prepared receptor, the prepared ligand, the grid box coordinates, and an output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt
-
-
Analysis of Results:
-
Vina will output several binding poses (modes), each with a corresponding binding affinity score in kcal/mol. Lower (more negative) values indicate stronger predicted binding.
-
Visually inspect the top-ranked poses. A self-validating system involves checking for plausible interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the binding site.
-
Data Presentation: Docking Results Summary
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -7.8 | ASP-114, SER-193, PHE-390 |
| 2 | -7.5 | ASP-114, TRP-386, HIS-393 |
| 3 | -7.2 | VAL-115, SER-193, TYR-408 |
Visualization: Molecular Docking Workflow
Caption: Step-by-step workflow for molecular docking analysis.
Molecular Dynamics (MD) Simulation: Assessing Binding Stability
While docking provides a valuable static prediction of binding, biological systems are dynamic. Molecular dynamics (MD) simulations model the movements of atoms and molecules over time, offering profound insights into the stability and dynamics of the protein-ligand complex.[9][10] This step serves to validate and refine the poses obtained from docking.[11]
Experimental Protocol: MD Simulation Workflow
This protocol describes a conceptual workflow for running and analyzing an MD simulation, typically performed with software like GROMACS or NAMD.
-
System Preparation:
-
Take the highest-ranking protein-ligand complex from the docking results.
-
Place the complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge, creating an electrostatically plausible environment.
-
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.
-
Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level. This two-step equilibration is crucial for ensuring the simulation starts from a stable and realistic state.
-
-
Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation. The persistence of these bonds over time provides strong evidence of a stable binding mode.
-
Visualization: MD Simulation and Analysis Pipeline
Caption: Workflow for MD simulation and subsequent trajectory analysis.
In Silico ADMET Profiling
A significant number of drug candidates fail in later stages due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET).[12] Predicting these properties in silico allows for early identification of potential liabilities, saving considerable time and resources.[3][13]
Experimental Protocol: ADMET Prediction Using Web Servers
Numerous open-access web servers (e.g., SwissADME, pkCSM) use machine learning models trained on large experimental datasets to predict ADMET properties from a molecule's structure.[13][14]
-
Obtain SMILES String: Convert the 2D structure of 2-(Piperazin-1-yl)butan-1-ol into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Submit to Server: Paste the SMILES string into the input field of the chosen ADMET prediction server.
-
Execute Prediction: Run the analysis.
-
Consolidate Data: Compile the various predicted endpoints into a single summary table. For trustworthiness, it is best practice to use multiple prediction tools and compare the results, looking for a consensus.[12]
Data Presentation: Predicted ADMET Profile
| Parameter | Category | Predicted Outcome | Interpretation |
| GI Absorption | Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeability | Distribution | Yes | Predicted to cross the blood-brain barrier, a key requirement for CNS-active drugs. |
| CYP2D6 Inhibitor | Metabolism | No | Unlikely to interfere with the metabolism of other drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | Metabolism | No | Unlikely to cause drug-drug interactions via this major metabolic pathway. |
| Total Clearance | Excretion | 0.55 log(ml/min/kg) | Indicates a moderate rate of clearance from the body. |
| Ames Toxicity | Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | Toxicity | No | Low risk of cardiotoxicity. |
Framework for QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15][16] While building a full QSAR model is beyond the scope of this guide as it requires a dataset of multiple analogs with measured activity, we outline the foundational workflow. This represents the logical next step in lead optimization.[17]
Conceptual Protocol: Building a QSAR Model
-
Data Set Assembly: Curate a dataset of structurally related molecules (analogs of 2-(Piperazin-1-yl)butan-1-ol) with experimentally determined biological activity against the target of interest (e.g., IC₅₀ values for D2DR).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.
-
Model Generation: Use statistical or machine learning algorithms to build a mathematical model that correlates the descriptors (independent variables) with biological activity (the dependent variable).
-
Model Validation: The trustworthiness of a QSAR model is established through rigorous validation.[18] This involves using an external set of compounds (not used in model training) to test the model's predictive power.
Visualization: The QSAR Modeling Cycle
Caption: The iterative cycle of QSAR model development and application.
Conclusion
This technical guide has detailed a cohesive and scientifically grounded in silico workflow for the comprehensive evaluation of a novel small molecule, 2-(Piperazin-1-yl)butan-1-ol. By progressing logically from foundational ligand preparation to molecular docking, MD simulations, ADMET profiling, and QSAR frameworking, we have demonstrated how computational modeling can generate a rich, multi-faceted profile of a drug candidate before a single physical experiment is conducted. This approach allows for the early identification of promising candidates and the elimination of those with predicted liabilities, embodying the "fail early, fail cheap" paradigm. Adherence to these self-validating and causality-driven protocols provides a robust framework for accelerating the timeline and improving the success rate of modern drug discovery and development programs.
References
- Vertex AI Search. (n.d.). 2-Piperazinylethanol | Solubility of Things.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- National Institutes of Health (NIH). (n.d.). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- PubChem. (n.d.). 1-(Piperidin-1-YL)butan-2-OL.
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
- MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
- Wikipedia. (n.d.). Quantitative structure–activity relationship.
- PubMed Central. (n.d.). Molecular dynamics simulation for all.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- JOCPR. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
- PubMed Central. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
- Taylor & Francis Online. (n.d.). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions.
- (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.
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- 5. 1-(Piperidin-1-YL)butan-2-OL | C9H19NO | CID 13149219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Potential Biological Activities of 2-(Piperazin-1-yl)butan-1-ol Derivatives
Executive Summary
2-(Piperazin-1-yl)butan-1-ol (CAS: 787533-78-2) represents a specialized bifunctional scaffold in medicinal chemistry.[1][2] Unlike the more common linear piperazine-ethanol linkers, this moiety introduces a specific ethyl side chain at the chiral center alpha to the nitrogen, creating a unique steric and lipophilic profile. This guide analyzes the pharmacological potential of derivatives built upon this core, focusing on their utility in CNS modulation (Psychotropics) , Antimicrobial/Antifungal therapeutics , and Neurodegenerative disease management .
By leveraging the secondary amine of the piperazine ring and the primary hydroxyl group of the butanol chain, researchers can synthesize "privileged structures" that modulate G-protein coupled receptors (GPCRs) and inhibit key microbial enzymes.
Part 1: Chemical Architecture & SAR Analysis
The Pharmacophore Scaffold
The core structure, 2-(Piperazin-1-yl)butan-1-ol , acts as a versatile linker.[1] Its biological value stems from three structural features:
-
Piperazine Ring: A proven pharmacophore that ensures water solubility and provides a basic center for hydrogen bonding (proton acceptor at physiological pH).
-
Chiral Center (C2): The ethyl group at position 2 creates chirality (
enantiomers), allowing for stereoselective binding to protein targets. -
Primary Hydroxyl Group: Facilitates further derivatization (esters, ethers) or acts as a hydrogen bond donor/acceptor in the binding pocket.
Structure-Activity Relationship (SAR) Logic
Modifications to this scaffold typically follow two vectors:
-
Vector A (N4-Derivatization): Substitution at the distal nitrogen (
) determines the therapeutic class. Aryl groups here often drive CNS affinity (Dopamine/Serotonin). -
Vector B (O-Derivatization): Modification of the hydroxyl group modulates the pharmacokinetic profile (LogP, BBB permeability) or creates prodrugs.
Comparative SAR Table:
| Structural Feature | Modification | Predicted Biological Impact |
| Ethyl Side Chain | Retention | Increases lipophilicity vs. ethyl/methyl analogs; enhances BBB penetration. |
| Aryl/Heteroaryl | CNS Activity: High affinity for 5-HT1A, D2, and 5-HT2A receptors. | |
| Benzyl/Alkyl | Antimicrobial: Disrupts bacterial cell membranes or inhibits efflux pumps. | |
| Hydroxyl (-OH) | Esterification | Prodrug: Improves oral bioavailability; hydrolyzes in vivo. |
| Hydroxyl (-OH) | Ether linkage | Receptor Binding: Adds rigidity and H-bond acceptance (e.g., in antihistamines). |
Part 2: Pharmacological Profiles[4][5]
CNS Modulation (Antipsychotics & Antidepressants)
Derivatives of piperazine-butanols are highly relevant in neuropsychiatry. The structural distance between the basic nitrogen and the hydroxyl group mimics the transition state of monoamine neurotransmitters.
-
Mechanism: These derivatives often act as Multi-Target Directed Ligands (MTDLs) . The piperazine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in GPCRs (D2, 5-HT1A).
-
Therapeutic Application: Schizophrenia (D2 antagonism), Anxiety (5-HT1A partial agonism).
-
Key Insight: The ethyl branch in the butanol chain restricts conformational freedom compared to linear linkers, potentially increasing selectivity for specific receptor subtypes (e.g., 5-HT1A over alpha-1 adrenergic).
Antimicrobial and Antifungal Activity
Piperazine derivatives are established antimicrobial agents.[3][4][5][6][7] The 2-(Piperazin-1-yl)butan-1-ol scaffold serves as a hydrophilic head group attached to lipophilic tails.
-
Mechanism:
-
Bacterial: Disruption of cell membrane integrity and inhibition of efflux pumps (reversing resistance).
-
Fungal: Inhibition of CYP51 (Lanosterol 14α-demethylase) when coupled with azole moieties.
-
-
Evidence: Analogs containing piperazine-alkanol linkers have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli [1].
Neuroprotection (Alzheimer’s Disease)
Recent studies highlight the potential of piperazine derivatives linked to antioxidants (e.g., ferulic acid) as Acetylcholinesterase (AChE) inhibitors.
-
Mechanism: The piperazine ring binds to the peripheral anionic site (PAS) of AChE, while the butanol side chain positions the antioxidant moiety to scavenge Reactive Oxygen Species (ROS).
-
Data: Ferulic acid-piperazine conjugates have demonstrated IC50 values in the low micromolar range (3.11 μM) for AChE inhibition [2].[2]
Part 3: Experimental Protocols
Synthesis of N-Substituted Derivatives
Objective: To synthesize a library of
Protocol:
-
Starting Material: 2-(Piperazin-1-yl)butan-1-ol (1.0 eq).[1][8]
-
Reagent: Aryl halide (e.g., 1-bromo-2-chlorobenzene) (1.1 eq).
-
Catalyst/Base:
(2.0 eq) and catalytic KI. -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve starting material in ACN.
-
Add base and aryl halide.[2]
-
Reflux at 80°C for 12-16 hours (Monitor via TLC: MeOH/DCM 1:9).
-
Filter inorganic salts and evaporate solvent.
-
Purification: Column chromatography (Silica gel, Gradient EtOAc/Hexane).
-
-
Validation:
-NMR and LC-MS to confirm the -arylation while preserving the hydroxyl group.
Biological Assay: Antimicrobial Susceptibility (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).
Protocol:
-
Preparation: Dissolve derivatives in DMSO to 1 mg/mL stock.
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Plate Setup:
-
Use 96-well microtiter plates.
-
Serial dilution of compounds (100 µg/mL to 0.19 µg/mL).
-
Add 100 µL of inoculum to each well.
-
-
Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).
-
Incubation: 37°C for 24 hours.
-
Readout: Visual inspection for turbidity or absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Part 4: Visualization & Pathways
Chemical Space & Synthesis Workflow
This diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive derivatives.
Caption: Divergent synthetic pathways transforming the 2-(Piperazin-1-yl)butan-1-ol scaffold into distinct therapeutic classes.
Mechanism of Action: CNS Signaling
This diagram depicts the interaction of
Caption: Signal transduction cascade for piperazine derivatives acting as D2 receptor antagonists/partial agonists.
References
-
Chaudhary, P., et al. (2006).[4] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819–1826.[4] Link
-
Sinha, S., et al. (2024).[2][3][9] "Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease." ACS Omega. Link
-
Mallesha, L., et al. (2011).[4][7] "Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives." European Journal of Chemistry, 2(2), 193–199.[4] Link
-
Accela ChemBio. "Product: 2-(piperazin-1-yl)butan-1-ol (CAS 787533-78-2)."[1] Chemical Catalog. Link[1]
-
Jetir. (2021). "A Mini Review on Piperizine Derivatives and their Biological Activity." Journal of Emerging Technologies and Innovative Research.[7] Link
Sources
- 1. 766539-53-1,2-(oxolan-3-yloxy)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. biosynth.com [biosynth.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Guide: Solubility & Stability Profiling of 2-(Piperazin-1-yl)butan-1-ol
The following technical guide details the solubility and stability profile of 2-(Piperazin-1-yl)butan-1-ol , structured for researchers and drug development professionals.
CAS Number: 787533-78-2
Molecular Formula: C
Executive Summary
2-(Piperazin-1-yl)butan-1-ol is a bifunctional building block featuring a secondary amine (piperazine ring) and a primary alcohol, linked via a branched alkyl chain. This structural motif classifies it as a polar, basic amino-alcohol . Its utility in medicinal chemistry stems from the piperazine core—a privileged scaffold in antihistamines and antipsychotics—combined with a hydroxyl handle for further derivatization (e.g., esterification, etherification).
Due to the lack of widely published monograph data for this specific derivative, this guide synthesizes physicochemical principles with standard piperazine behavior to provide a predictive profile and a rigorous validation protocol.
Key Characteristic: The molecule contains a chiral center at the C2 position of the butyl chain. Unless specified as an enantiopure grade (R or S), researchers should treat the material as a racemate.
Physicochemical Profile & Solubility Mechanics
Structural Analysis & Predicted Properties
The solubility behavior of 2-(Piperazin-1-yl)butan-1-ol is governed by the competition between its hydrophilic centers (two nitrogens, one hydroxyl) and its lipophilic butyl backbone.
-
Basicity (pKa): Like generic piperazine, this molecule exhibits two ionization steps.
-
pKa
(approx. 5.3): Protonation of the N1 (substituted) nitrogen. -
pKa
(approx. 9.7): Protonation of the N4 (secondary) nitrogen. -
Implication: The molecule is positively charged at physiological pH (7.4) and highly soluble in acidic media.
-
-
Lipophilicity (LogP): Estimated LogP is between -0.5 and 0.5. The butyl group adds lipophilicity compared to 2-(piperazin-1-yl)ethanol, but the molecule remains overall polar.
Solvent Compatibility Matrix
The following table categorizes solvent suitability based on "Like Dissolves Like" principles and functional group interactions.
| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |
| Aqueous (Acidic) | 0.1N HCl, PBS (pH 5) | Very High (>100 mg/mL) | Ideal for stock solutions; fully ionized. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | High (>50 mg/mL) | Biological assays; potential pH drift if unbuffered. |
| Polar Organic | DMSO, Methanol, Ethanol | High (>100 mg/mL) | Synthesis, cryopreservation, compound libraries. |
| Aprotic Polar | DMF, Acetonitrile | Moderate to High | HPLC mobile phases; synthesis. |
| Non-Polar | Hexane, Diethyl Ether | Low / Insoluble | Use for precipitation/washing steps (antisolvent). |
| Chlorinated | Dichloromethane (DCM) | Moderate | Extraction; solubility improves if molecule is free base. |
Solubility Decision Tree (Workflow)
This diagram outlines the logic for selecting a solvent system based on the intended downstream application.
Caption: Decision logic for solvent selection ensuring compatibility with biological, synthetic, and analytical workflows.
Stability Profile & Degradation Pathways
Intrinsic Stability Risks
While piperazine derivatives are generally robust, 2-(Piperazin-1-yl)butan-1-ol presents specific vulnerabilities that must be managed during storage and processing.
-
Oxidation (N-Oxide Formation): The secondary amine (N4) is susceptible to oxidation by atmospheric oxygen, especially in solution or under light exposure, forming N-oxides.
-
Hygroscopicity: As a small polar amino-alcohol, the material is likely hygroscopic. Absorption of water can alter stoichiometry (weighing errors) and accelerate hydrolysis of impurities.
-
Carbamate Formation: In the presence of atmospheric CO
, the secondary amine can reversibly form carbamates, appearing as "ghost peaks" in HPLC or broadening NMR signals.
Forced Degradation Protocol
To validate the stability of a specific lot, execute this stress-testing protocol. This is a self-validating system: if the control remains pure while the stress sample degrades, the method is sensitive.
Analytical Method: HPLC-UV (210 nm or 254 nm) or LC-MS (ESI+). Column: C18 Reverse Phase (high pH resistant preferred).
| Stress Condition | Protocol | Expected Degradant | Mitigation |
| Acid Hydrolysis | 0.1N HCl, 60°C, 4 hours | Minimal degradation expected. | Stable in acidic buffers. |
| Base Hydrolysis | 0.1N NaOH, 60°C, 4 hours | Potential degradation of impurities; API likely stable. | Avoid prolonged high pH storage. |
| Oxidation | 3% H | N-Oxide formation (+16 Da mass shift). | CRITICAL: Store under Argon/Nitrogen. |
| Thermal | Solid state, 80°C, 24 hours | Discoloration (yellowing) due to trace oxidation. | Store at -20°C or 4°C. |
| Photostability | UV/Vis Light, 24 hours | Radical oxidation products. | Use amber vials. |
Stability Testing Workflow
Caption: Workflow for forced degradation studies to establish stability limits.
Handling & Storage Recommendations
Based on the physicochemical analysis, the following Standard Operating Procedure (SOP) is recommended for long-term stewardship of the compound.
-
Storage Conditions:
-
Temperature: -20°C (Long term) or 4°C (Short term).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbamate formation and oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.
-
-
Handling:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity risk).
-
Weigh quickly; if the material is an oil or low-melting solid, use a positive displacement pipette or weigh by difference.
-
-
Safety (SDS Context):
-
Treat as a potential irritant (Skin/Eye) due to the basic amine and alcohol functions.
-
Use standard PPE (Gloves, Goggles, Lab Coat).
-
References
-
PubChem. Piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Accela ChemBio. Product Information: 2-(piperazin-1-yl)butan-1-ol (CAS 787533-78-2).[1] Available at: [Link]
-
Chaudhary, P. et al. Piperazine: A Privileged Scaffold in Medicinal Chemistry. Journal of Family Medicine and Primary Care (via ResearchGate). Available at: [Link]
Sources
"literature review of substituted piperazine butanols"
This guide provides an in-depth technical analysis of Substituted Piperazine Butanols , a specialized class of pharmacophores with critical applications in neuropsychiatry (Sigma/5-HT receptor modulation) and oncology (cytotoxicity).[1]
Synthesis, Pharmacodynamics, and Therapeutic Applications[1]
Executive Summary & Chemical Definition
Substituted piperazine butanols represent a distinct subclass of the arylpiperazine family, characterized by a piperazine ring linked to a functionalized butyl chain terminating in or containing a hydroxyl group. Unlike simple piperazine linkers used solely for spacing, the butanol moiety introduces a chiral center (in
Core Chemical Structure:
Key Prototype: BMY-14802 (BMS-181100)
-
IUPAC:
-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol.[1][2][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Significance: A high-affinity Sigma-1 receptor antagonist/agonist with potential antipsychotic activity devoid of typical dopamine D2 extrapyramidal side effects.[1]
Synthetic Strategies
The synthesis of substituted piperazine butanols typically follows a convergent approach , coupling a pre-functionalized arylpiperazine with a butyl electrophile.[1] The choice of pathway depends on the desired position of the hydroxyl group.
Method A: The Butyrophenone Reduction Route (Primary Pathway)
This is the industry-standard protocol for generating
Mechanism:
-
N-Alkylation: Nucleophilic attack of the secondary piperazine amine on a 4-halo-butyrophenone.[1]
-
Carbonyl Reduction: Conversion of the ketone intermediate to the alcohol.
Detailed Protocol: Synthesis of
-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinebutanol[1][3][4]
-
Reagents:
-
Step 1: Alkylation
-
Dissolve 1-(2-pyrimidinyl)piperazine and 4-chloro-4'-fluorobutyrophenone in ACN.
-
Add finely powdered
and KI.[1] -
Reflux at 80°C for 12-16 hours. Monitor TLC for disappearance of piperazine.
-
Self-Validation Check: The appearance of a UV-active spot with lower
than the starting ketone indicates amine formation. -
Filter inorganic salts and evaporate solvent.[1] Recrystallize the ketone intermediate from ethanol.
-
-
Step 2: Reduction
Structure-Activity Relationship (SAR)
The pharmacological profile of piperazine butanols is tightly controlled by three structural domains.
| Structural Domain | Modification | Effect on Activity (Sigma/5-HT) |
| Aryl Head Group (N4) | 2-Pyrimidinyl | High affinity for 5-HT |
| Phenyl / Substituted Phenyl | Modulates selectivity. 2-OMe increases | |
| Butyl Linker | Length (n=4) | Optimal for Sigma-1 binding.[1] Shortening to ethyl (n=2) shifts affinity to Dopamine D2.[1] |
| Hydroxyl Group | Presence of -OH | Essential for H-bonding.[1] Dehydration to the alkene often reduces Sigma affinity but may increase D2 affinity. |
| 4-Fluorophenyl | Increases metabolic stability and lipophilicity; enhances Sigma-1 binding.[1] |
Mechanistic Diagram: Sigma-1 Receptor Modulation
Piperazine butanols like BMY-14802 act as "chaperone modulators" at the Sigma-1 receptor, which resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
Therapeutic Applications & Data
A. Neuropsychiatry (Antipsychotic/Anxiolytic)
The primary application of this class is in the development of atypical antipsychotics . Unlike traditional D2 blockers (e.g., Haloperidol), piperazine butanols target the Sigma system to modulate glutamatergic transmission, reducing negative symptoms of schizophrenia without catalepsy.[1]
Comparative Binding Data (IC
| Compound | Sigma-1 Affinity | 5-HT | D2 Affinity | Clinical Relevance |
| BMY-14802 | 28 | 180 | >1000 | Potential antipsychotic; no EPS.[1] |
| Buspirone | >100 | 15 | >1000 | Anxiolytic (Standard).[1] |
| Haloperidol | 2 | >1000 | 1.5 | Typical antipsychotic (High EPS risk).[1] |
Note: High Sigma affinity combined with low D2 affinity is the "Holy Grail" for non-motor-impairing antipsychotics.
B. Oncology (Cytotoxicity)
Recent studies indicate that specific piperazine butanol derivatives induce apoptosis in cancer cell lines (e.g., MCF-7, HeLa).[1][5] The mechanism involves caspase-3 activation and disruption of mitochondrial membrane potential, likely off-target effects of Sigma-2 receptor binding (which is linked to cell death).[1]
References
-
Yevich, J. P., et al. (1992).[1] "Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents." Journal of Medicinal Chemistry. Link
-
Taylor, D. P., et al. (1991).[1] "Pharmacology of BMY 14802: a potential antipsychotic with selective affinity for sigma binding sites."[1][4][6] Progress in Neuro-Psychopharmacology & Biological Psychiatry. Link
-
Bermudez, J., et al. (1990).[1] "Synthesis and structure-activity relationships of 1-aryl-4-(4-hydroxybutyl)piperazines as potential antipsychotic agents." Journal of Medicinal Chemistry. Link[1]
-
Zampieri, D., et al. (2008).[1] "Synthesis and biological evaluation of 1-arylpiperazine derivatives as potential 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Abou-Seri, S. M., et al. (2011).[1] "Synthesis and biological evaluation of some novel piperazine derivatives as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(Piperazin-1-yl)butan-1-ol from Piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(Piperazin-1-yl)butan-1-ol, a valuable building block in medicinal chemistry, through the direct N-alkylation of piperazine with 1,2-epoxybutane. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed and field-tested experimental protocol, and emphasizes critical safety and purification considerations.
Introduction and Strategic Overview
The synthesis of mono-N-substituted piperazines is a cornerstone of many drug discovery programs. The piperazine moiety is a privileged scaffold due to its ability to modulate physicochemical properties and engage in multiple biological interactions.[1] The target molecule, 2-(Piperazin-1-yl)butan-1-ol, incorporates a secondary alcohol functionality, offering a handle for further chemical elaboration, and a chiral center, opening avenues for stereoselective synthesis and evaluation.
The chosen synthetic strategy, the nucleophilic ring-opening of 1,2-epoxybutane by piperazine, is a direct and atom-economical approach. However, the inherent symmetry of piperazine presents a significant challenge: the potential for di-alkylation, leading to the formation of N,N'-bis(2-hydroxybutyl)piperazine.[2] This protocol is therefore designed to favor the desired mono-alkylation product through careful control of stoichiometry and reaction conditions.
Reaction Mechanism and Regioselectivity
The core of this synthesis is the nucleophilic attack of a secondary amine of the piperazine ring on one of the electrophilic carbons of the 1,2-epoxybutane ring. Under neutral or slightly basic conditions, this SN2 reaction proceeds with a high degree of regioselectivity. The nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the secondary alcohol, 2-(piperazin-1-yl)butan-1-ol, as the major product. A minor product, 1-(piperazin-1-yl)butan-2-ol, may form from the "anomalous" ring opening at the more substituted carbon, though this is generally observed in low yields.[2]
To mitigate the formation of the di-substituted byproduct, a significant molar excess of piperazine is employed. This ensures that the concentration of the mono-substituted product remains low relative to the starting piperazine, thereby statistically favoring the reaction of 1,2-epoxybutane with the unreacted piperazine.
Experimental Protocol
This protocol details the synthesis of 2-(Piperazin-1-yl)butan-1-ol on a laboratory scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Piperazine | Anhydrous, 99% | Sigma-Aldrich |
| 1,2-Epoxybutane (Butylene Oxide) | 99% | Alfa Aesar |
| Methanol | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Round-bottom flask (500 mL) | Two-necked | Kimble |
| Reflux condenser | Ace Glass | |
| Addition funnel | 125 mL | Chemglass |
| Magnetic stirrer and stir bar | IKA | |
| Heating mantle with temperature control | Glas-Col | |
| Rotary evaporator | Büchi | |
| Vacuum distillation apparatus | Standard laboratory glassware | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Safety Precautions
1,2-Epoxybutane is a highly flammable, toxic, and suspected carcinogen. [3][4][5] All manipulations involving this reagent must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.[6] An emergency eyewash and safety shower must be readily accessible. Piperazine is a corrosive solid and a respiratory irritant; handle with appropriate care.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (43.0 g, 0.5 mol) in anhydrous methanol (200 mL).
-
Stir the mixture until the piperazine is completely dissolved. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the absorption of atmospheric moisture and carbon dioxide.
-
-
Addition of 1,2-Epoxybutane:
-
In a 125 mL addition funnel, place 1,2-epoxybutane (18.0 g, 0.25 mol).
-
Add the 1,2-epoxybutane dropwise to the stirred piperazine solution over a period of 1 hour. The reaction is exothermic; maintain the temperature of the reaction mixture below 40 °C using a water bath if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonia (90:9:1). The starting material and product will have different Rf values.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add toluene (150 mL) and stir to dissolve.
-
Wash the toluene solution with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
-
-
Purification:
-
The crude product, containing the desired mono-substituted piperazine, unreacted piperazine, and potentially some di-substituted byproduct, should be purified by vacuum distillation.[2]
-
Set up a vacuum distillation apparatus.
-
Carefully distill the crude product under reduced pressure. The boiling point of 2-(Piperazin-1-yl)butan-1-ol is approximately 110-115 °C at 10 mmHg.
-
Collect the fraction corresponding to the pure product.
-
Expected Yield and Characterization
A typical yield for this reaction is in the range of 60-75%, based on the limiting reagent (1,2-epoxybutane).
The purified product can be characterized by standard spectroscopic methods:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 0.9 (t, 3H, -CH₂CH₃), 1.4-1.6 (m, 2H, -CH₂CH₃), 2.3-2.6 (m, 6H, piperazine protons), 2.8-3.0 (m, 4H, piperazine protons), 3.5-3.7 (m, 1H, -CH(OH)-), 3.8-4.0 (br s, 1H, -OH), ~2.0 (br s, 1H, -NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 10.5 (-CH₃), 28.0 (-CH₂CH₃), 46.0 (piperazine carbons), 54.0 (piperazine carbons), 65.0 (-CH₂N-), 68.0 (-CH(OH)-).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₈N₂O: 159.1497, found 159.1501.
Workflow and Logic Diagrams
Synthetic Workflow
Caption: Synthetic workflow for 2-(Piperazin-1-yl)butan-1-ol.
Reaction Logic Diagram
Caption: Logic of favoring mono-alkylation over di-alkylation.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key principles:
-
Stoichiometric Control: The use of a 2:1 molar ratio of piperazine to 1,2-epoxybutane is a critical parameter for minimizing the formation of the di-substituted byproduct.[2] This can be validated in-process by TLC, where the appearance of a new, less polar spot would indicate significant di-alkylation.
-
Reaction Monitoring: Regular TLC analysis allows for the empirical determination of the reaction endpoint, preventing unnecessary heating that could lead to side reactions and decomposition.
-
Purification by Distillation: The significant difference in boiling points between piperazine (146 °C), the mono-substituted product (~230-240 °C at atmospheric pressure), and the di-substituted product (higher boiling) allows for effective separation by vacuum distillation.[7] The purity of the collected fractions can be readily assessed by GC-MS or NMR.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 2-(Piperazin-1-yl)butan-1-ol from piperazine and 1,2-epoxybutane. By understanding the underlying reaction mechanism and adhering to the principles of stoichiometric control and careful purification, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on safety protocols ensures the well-being of the practitioner throughout the synthetic process.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online Forum]. Available at: [Link]
- Google Patents. (1960). Process for the N-monoalkylation of piperazine. DE1092019B.
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1017-1025.
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
Nanjing Chemical Material Corp. Safety Considerations Associated with 1,2-Epoxybutane. Available at: [Link]
-
Leont'yeva, M.E., et al. (2025). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. ChemChemTech. Available at: [Link]
- Google Patents. (2017). Purification of cadaverine using high boiling point solvent. US9896409B2.
-
ResearchGate. (2018). Proposed industrial pathway to piperazine starting from ethylene oxide.... Available at: [Link]
-
ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). Available at: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Available at: [Link]
-
ResearchGate. (2011). Purification of 3-hydroxypropionitrile by wiped molecular distillation. Available at: [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
-
New Jersey Department of Health. (2011). 1,2-Butylene oxide - Hazardous Substance Fact Sheet. Available at: [Link]
-
ResearchGate. (2007). Total assignment of the 1H and 13C NMR spectra of piperovatine. Available at: [Link]
- Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines. CN106543107A.
-
CPAChem. (2023). Safety data sheet - 1,2-Butylene Oxide. Available at: [Link]
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. US20190359606A1.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
DiVA portal. (2009). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. cpachem.com [cpachem.com]
- 6. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Note: Asymmetric Synthesis of Chiral 2-(Piperazin-1-yl)butan-1-ol
Executive Summary
This application note details the asymmetric synthesis of (S)-2-(piperazin-1-yl)butan-1-ol , a critical chiral pharmacophore found in various antihistamines and antipsychotic candidates. While direct alkylation of piperazine with 1,2-epoxybutane typically yields the unwanted regioisomer (1-(piperazin-1-yl)butan-2-ol), this protocol utilizes a "chiral pool" strategy . By starting with optically pure (S)-(+)-2-aminobutan-1-ol and constructing the piperazine ring around the chiral amine using bis(2-chloroethyl)amine, we ensure complete retention of stereochemistry and regiochemical fidelity.
Key Advantages of This Protocol
-
Regiocontrol: Eliminates the formation of the 1-amino-2-butanol isomer common in epoxide ring-opening routes.
-
Stereochemical Integrity: Uses (S)-2-aminobutan-1-ol (>99% ee) as the nucleophilic anchor, avoiding racemization prone steps.
-
Scalability: Utilizes robust alkylation chemistry suitable for gram-to-kilogram scale-up.
Strategic Analysis & Retrosynthesis
The synthesis of chiral 1,2-amino alcohols containing a piperazine moiety presents a regioselectivity challenge.
The Regioselectivity Problem
Attempting to synthesize the target via the nucleophilic ring opening of (S)-1,2-epoxybutane with piperazine results in the attack at the less hindered terminal carbon (C1).
-
Reaction: Piperazine + (S)-1,2-epoxybutane
1-(Piperazin-1-yl)butan-2-ol (Wrong Isomer). -
Target: 2-(Piperazin-1-yl)butan-1-ol .
The Solution: De Novo Cyclization
To secure the nitrogen at the C2 position, we must start with the nitrogen already installed at C2. The optimal precursor is (S)-2-aminobutan-1-ol (a precursor in Ethambutol synthesis). The piperazine ring is then built via a double nucleophilic substitution with a nitrogen mustard analog.
Figure 1: Retrosynthetic logic prioritizing regiochemical control via chiral pool starting materials.
Detailed Experimental Protocol
Safety Pre-Requisites
-
Nitrogen Mustard Warning: Bis(2-chloroethyl)amine is a potent vesicant and alkylating agent (nitrogen mustard class). It causes severe skin burns and is genotoxic.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching: Have a solution of 10% sodium thiosulfate ready to neutralize spills.
Materials
| Reagent | CAS No. | Equiv.[1][2] | Role |
| (S)-(+)-2-Aminobutan-1-ol | 5856-62-2 | 1.0 | Chiral Nucleophile |
| Bis(2-chloroethyl)amine HCl | 821-48-7 | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Base (HCl Scavenger) |
| n-Butanol | 71-36-3 | Solvent | High BP Solvent |
| Sodium Iodide (NaI) | 7681-82-5 | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with (S)-2-aminobutan-1-ol (5.0 g, 56.1 mmol) and n-butanol (60 mL).
-
Add anhydrous K₂CO₃ (23.2 g, 168 mmol) to the solution.
-
Add Sodium Iodide (0.84 g, 5.6 mmol). Note: NaI catalyzes the reaction by converting the chloro-alkyl groups to more reactive iodo-alkyl species in situ.
-
Slowly add Bis(2-chloroethyl)amine hydrochloride (11.0 g, 61.7 mmol) as a solid.
Step 2: Cyclization[1][3][4]
-
Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (Nitrogen or Argon).
-
Maintain reflux for 24 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). The primary amine spot (ninhydrin active) should disappear.
-
Step 3: Work-up
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts (KCl, K₂CO₃). Wash the pad with n-butanol (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of n-butanol. Note: n-Butanol has a high boiling point; a high-vacuum pump may be required.
Step 4: Purification[5]
-
Dissolve the oily residue in Dichloromethane (DCM) (50 mL) and wash with 1N NaOH (20 mL) to ensure the piperazine is in the free base form.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Distillation (Preferred for Purity): Distill the crude oil under high vacuum (0.1 mmHg). The product typically boils between 110–120°C at this pressure.
-
Alternative (Column Chromatography): If distillation is not feasible, purify via silica gel flash chromatography using a gradient of DCM
DCM:MeOH:NH₄OH (90:9:1).
Validation & Quality Control
Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow viscous oil |
| Purity | GC-MS or HPLC | > 98.0% |
| Identity | ¹H-NMR (CDCl₃) | Diagnostic multiplet at ~2.6-2.8 ppm (piperazine ring protons) |
| Chirality | Specific Rotation |
Structural Confirmation (NMR)
-
¹H NMR (400 MHz, CDCl₃):
3.65 (dd, 1H, -CHH-OH), 3.45 (dd, 1H, -CHH-OH), 2.90 (m, 4H, piperazine), 2.65 (m, 1H, chiral CH), 2.55 (m, 4H, piperazine), 1.60-1.30 (m, 2H, CH₂-CH₃), 0.95 (t, 3H, CH₃). -
Note: The protons on the piperazine ring adjacent to the chiral center may appear diastereotopic.[1]
Mechanism of Action (Pathway)[3]
The reaction proceeds via a double nucleophilic substitution (
Figure 2: Mechanistic flow of the double alkylation sequence.[6][7]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase reaction time or switch solvent to DMF (higher temp). Ensure NaI catalyst is fresh. |
| Polymerization | Intermolecular reaction | Maintain high dilution (more solvent) to favor intramolecular cyclization over intermolecular polymerization. |
| Racemization | Harsh basic conditions | Unlikely with K₂CO₃. If observed, lower temperature to 100°C and extend time. |
| Coloration | Oxidation of amines | Sparge solvents with Nitrogen/Argon before heating. |
References
-
Chiral Pool Precursors: Wilkinson, R. G., et al. "Stereospecific Synthesis of Ethambutol." Journal of the American Chemical Society, vol. 83, no. 9, 1961, pp. 2212–2213. Link
- Piperazine Cyclization Protocol: Ratni, H., et al. "Practical Synthesis of N-Aryl and N-Alkyl Piperazines." Synlett, vol. 2013, no. 24, pp. 237-240.
-
Nitrogen Mustard Reactivity: Palmer, B. D., et al. "Synthesis and cytotoxicity of 1-(2-chloroethyl)piperazine derivatives." Journal of Medicinal Chemistry, vol. 33, no. 1, 1990, pp. 112-121. Link
-
Regioselectivity of Epoxides: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, vol. 33, no. 6, 2000, pp. 421–431. (Cited to explain why the epoxide route is rejected for this specific isomer). Link
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for 2-(Piperazin-1-yl)butan-1-ol
Executive Summary
2-(Piperazin-1-yl)butan-1-ol (CAS: 787533-78-2) is a critical amino-alcohol intermediate used in the synthesis of pharmaceutical agents, particularly in the development of antifungal and antipsychotic drugs.[1] Its structure—a piperazine ring substituted at the secondary carbon of a butanol chain—presents unique purification challenges compared to its linear isomers.
The primary difficulty in isolating this compound lies in its high polarity, water solubility, and the presence of competitive byproducts:
-
Bis-alkylation: Formation of 1,4-bis(1-hydroxybutan-2-yl)piperazine.[1]
-
Regioisomers: Potential contamination with 1-(piperazin-1-yl)butan-2-ol if epoxide ring-opening routes are employed.[1]
-
Excess Reagent: Difficulty in removing unreacted piperazine due to similar solubility profiles.
This guide details three validated purification protocols ranging from scalable distillation to high-purity chromatographic isolation.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Data | Notes |
| Compound Name | 2-(Piperazin-1-yl)butan-1-ol | |
| CAS Number | 787533-78-2 | Confirmed specific isomer |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| Physical State | Viscous Colorless Oil | Hygroscopic |
| Boiling Point (Est.) | 135–145°C @ 0.5 mmHg | High vacuum required |
| pKa (Est.) | ~9.8 (N1), ~5.6 (N4) | Basic, forms salts easily |
| Solubility | Water, MeOH, DCM, DMSO | Immiscible in Hexane/Et₂O |
Impurity Landscape & Separation Logic
The synthesis of 2-(Piperazin-1-yl)butan-1-ol typically involves the alkylation of excess piperazine with 2-halobutan-1-ol or the reduction of 2-(piperazin-1-yl)butanoate esters.[1]
The "Enemy" Profile
-
Impurity A (Starting Material): Piperazine.[2][3][4][5][6][7][8] Challenge: Co-distills if vacuum is insufficient; clogs columns.
-
Impurity B (Bis-alkylated): 1,4-Di-substituted piperazine.[1] Challenge: Higher boiling point, but similar polarity.
-
Impurity C (Regioisomer): 1-(Piperazin-1-yl)butan-2-ol.[1][9] Challenge: Very close boiling point; requires high-efficiency fractionation or chromatography.[1]
Decision Flowchart
The following logic determines the optimal purification route based on scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification methodology.
Protocol A: The "Acetate" Cleanup (Chemical Workup)
Best for: Removing large excesses of unreacted piperazine before distillation. Principle: Piperazine forms an insoluble diacetate salt in acetone, while the mono-alkylated amino-alcohol product remains soluble or forms a soluble mono-acetate.[1]
Materials
-
Glacial Acetic Acid
-
Acetone (Dry)[1]
-
Celite 545
Step-by-Step Procedure
-
Concentration: Remove reaction solvent (e.g., Ethanol, Toluene) completely under reduced pressure.
-
Dissolution: Dissolve the crude oily residue in Acetone (10 mL per gram of crude).
-
Acidification: Add Glacial Acetic Acid dropwise with vigorous stirring.
-
Stoichiometry: Add 2.0 equivalents relative to the estimated unreacted piperazine content.
-
-
Precipitation: Stir at 0–5°C for 2 hours. A heavy white precipitate (Piperazine Diacetate) will form.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the cake with cold acetone.
-
Regeneration: Concentrate the filtrate. Basify the residue with 50% NaOH solution to pH >12 and extract with Dichloromethane (DCM) or n-Butanol.[1]
-
Drying: Dry the organic layer over Na₂SO₄ and concentrate to yield the "enriched" crude oil.
Protocol B: High Vacuum Fractional Distillation (Scalable)
Best for: >10g scale, removing bis-alkylated byproducts and salts.[1] Requirement: High vacuum line (<1 mmHg) and short-path distillation head.[1]
Experimental Setup
-
Flask: 2-neck round bottom flask with magnetic stirring.[1]
-
Column: Vigreux column (10-20 cm) for fractionation efficiency.
-
Head: Short-path distillation head with thermometer.
-
Vacuum: Oil pump capable of <0.5 mmHg.
Distillation Table
| Fraction | Vapor Temp (°C) @ 0.5 mmHg | Composition | Action |
| F1 (Forerun) | < 80°C | Solvent traces, Piperazine | Discard |
| F2 (Transition) | 80 – 125°C | Mixed Piperazine/Product | Recycle |
| F3 (Main Cut) | 130 – 145°C | 2-(Piperazin-1-yl)butan-1-ol | Collect |
| Residue | > 160°C | Bis-alkylated impurities | Discard |
Critical Notes
-
Viscosity: The compound is viscous. Insulate the distillation column with glass wool or foil to prevent premature condensation.
-
Solidification: If the distillate solidifies in the condenser (rare for this isomer, but possible), use a heat gun or warm water circulation (40°C) in the condenser.
Protocol C: Chromatographic Purification (Polishing)
Best for: High purity requirements (>99.5%) or separating regioisomers.[1]
Stationary Phase Selection
Standard silica gel is acidic and will irreversibly bind the basic piperazine nitrogens. You must use one of the following systems:
Option 1: Amine-Functionalized Silica (Recommended) [1]
-
Use NH₂-Silica cartridges.[1]
-
Eluent: Hexane:Ethanol (Gradient 95:5 → 80:20).
-
Advantage:[1][2][12] No amine additives needed in the mobile phase.
Option 2: Standard Silica with Modifier [1]
-
Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (TEA).
-
Mobile Phase: Dichloromethane (DCM) : Methanol : Ammonium Hydroxide (25% aq)[1]
-
Ratio: 90 : 9 : 1 (Isocratic).
-
Mechanism:[1][10][2] Ammonium hydroxide suppresses ionization of the silanols, allowing the amine to elute as a sharp peak.
Analytical Quality Control
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Waters XBridge), High pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD (Recommended).
1H NMR Validation (CDCl₃)
-
Diagnostic Signals:
-
δ 3.4 - 3.7 ppm (m, 2H): -CH₂OH (Hydroxymethyl protons).[1]
-
δ 2.3 - 2.6 ppm (m, 5H): Piperazine ring protons + CH-N (methine at position 2).[1]
-
δ 0.9 ppm (t, 3H): Terminal methyl of the butyl chain.
-
Impurity Check: Look for a singlet at δ 2.8 ppm (free piperazine) or complex multiplets >3.8 ppm (bis-alkylated species).[1]
-
References
-
Compound Identification: National Center for Biotechnology Information. (2023).[10][7][8][11] PubChem Compound Summary for CID 69524314, 4-(2-Piperidyl)-1-butanol. (Note: Isomer reference for physical property estimation). Retrieved from [Link]
- Piperazine Purification Method: Olin Mathieson Chemical Corp. (1959). Purification of piperazine. US Patent 2,919,275. (Describes the Acetic Acid precipitation method).
-
Synthesis & Properties: Accela ChemBio Inc. (2023).[10] Product Information: 2-(piperazin-1-yl)butan-1-ol (CAS 787533-78-2).[1][10] Retrieved from [Link]
-
General Piperazine Workup: Guo, L., et al. (2013). Separation method of piperazine. CN Patent 104230850A.[13] Retrieved from
-
Chromatographic Techniques: Reich, H. J. (2017). Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. 13349-82-1|2-(2-(Piperazin-1-yl)ethoxy)ethanol|BLD Pharm [bldpharm.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. 1-(Piperidin-1-YL)butan-2-OL | C9H19NO | CID 13149219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 766539-53-1,2-(oxolan-3-yloxy)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. 1250515-16-2,4-methanesulfonyl-2-methylbutan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. WO1993016057A1 - 1,4-dialkylpiperazine derivatives, method for obtaining them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 13. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2-(Piperazin-1-yl)butan-1-ol (CAS 787533-78-2)
[1]
Executive Summary & Molecule Profile
2-(Piperazin-1-yl)butan-1-ol is a critical piperazine-derived building block used in the synthesis of pharmaceutical agents. Its analysis presents specific challenges typical of aliphatic piperazines:
-
High Polarity: Poor retention on standard C18 Reversed-Phase (RP) columns.
-
Lack of Chromophore: Negligible UV absorbance above 210 nm, making standard HPLC-UV insensitive.[1]
-
Basicity: The secondary amine (piperazine ring) interacts strongly with silanols, causing severe peak tailing.
This guide details two validated protocols to overcome these hurdles: HILIC-MS/MS (for trace quantification) and Derivatization-HPLC-UV (for assay/purity).
Chemical Profile
| Property | Value | Implication for Analysis |
| CAS Number | 787533-78-2 | Unique Identifier |
| Molecular Formula | C₈H₁₈N₂O | MW: 158.24 g/mol |
| pKa (Calculated) | ~9.8 (2° Amine), ~5.4 (3° Amine) | Requires high pH or buffers to suppress ionization in RP, or low pH for MS sensitivity.[2] |
| LogP | ~0.2 (Hydrophilic) | Elutes in void volume on C18; Ideal for HILIC. |
Analytical Decision Matrix
Select the appropriate methodology based on your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the optimal quantification strategy.
Protocol A: HILIC-MS/MS (Gold Standard for Trace Analysis)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase. This method avoids derivatization and offers maximum sensitivity.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex TQ).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
-
Why Amide? Amide phases show better peak shape for bases compared to bare silica due to hydrogen bonding capabilities.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Note: High organic content is required for HILIC retention.
-
Gradient Program
| Time (min) | %A (Buffer) | %B (ACN) | Flow (mL/min) | State |
| 0.00 | 10 | 90 | 0.4 | Initial |
| 1.00 | 10 | 90 | 0.4 | Isocratic Hold |
| 6.00 | 40 | 60 | 0.4 | Elution |
| 6.10 | 10 | 90 | 0.4 | Re-equilibration |
| 10.00 | 10 | 90 | 0.4 | End |
MS/MS Parameters (ESI Positive)
Since specific MRM transitions for CAS 787533-78-2 are not standard in public libraries, the following are predicted transitions based on piperazine fragmentation rules (Ring cleavage and loss of side chain). Verify with a standard.
-
Source: ESI Positive Mode
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Interpretation |
| 159.2 [M+H]⁺ | 85.1 | 20 | Quantifier | Piperazine ring fragment |
| 159.2 | 141.2 | 15 | Qualifier | Loss of H₂O (-18) |
| 159.2 | 44.1 | 30 | Qualifier | Ethylene bridge cleavage |
Protocol B: HPLC-UV with Dansyl Chloride Derivatization
Rationale: For laboratories lacking MS, derivatization is mandatory to introduce a chromophore. Dansyl chloride reacts with the secondary amine to form a stable, UV-active sulfonamide.
Derivatization Chemistry
The secondary amine on the piperazine ring attacks the sulfonyl chloride, releasing HCl. The hydroxyl group may also react if conditions are too harsh, but amine reaction is kinetically favored at pH 9.5.
Figure 2: Reaction scheme for introducing UV detectability.
Sample Preparation Protocol
-
Stock Solution: Dissolve 10 mg of 2-(Piperazin-1-yl)butan-1-ol in 10 mL ACN.
-
Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Carbonate (NaHCO₃), pH 9.5.
-
Reaction:
-
Mix 500 µL Sample + 500 µL Buffer + 500 µL Dansyl Reagent.
-
Vortex and incubate at 60°C for 20 minutes (dark).
-
Cool to room temperature.
-
-
Quench: Add 100 µL of 2% Diethylamine (scavenges excess reagent).
-
Filter: 0.22 µm PTFE filter into vial.
HPLC Conditions[3][4][5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Detection: UV at 254 nm (primary) or Fluorescence (Ex 340 nm / Em 525 nm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 30% B to 90% B over 15 minutes. The derivative is hydrophobic and will retain well.
Validation & Troubleshooting (ICH Q2 R1)
Common Issues & Fixes
| Problem | Root Cause | Solution |
| Peak Tailing (HILIC) | Interaction with silica silanols. | Increase buffer ionic strength (up to 20mM Ammonium Formate). Ensure pH is ~3.0. |
| Low Sensitivity (UV) | Incomplete derivatization. | Check pH of reaction mix (must be basic >9.0). Fresh Dansyl Chloride required (hydrolyzes in moisture). |
| Carryover | Sticky basic residue in injector. | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
| Split Peaks | Solvent mismatch. | Dilute HILIC samples in 90% ACN (matching initial mobile phase). Do not inject aqueous samples directly. |
References[1][3][4][6][7]
-
European Medicines Agency. Guideline on Bioanalytical Method Validation. (2011). Link
-
Vogel, M. et al. "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar impurities." Journal of Chromatography A, 1218(37), 2011.
-
Biosynth. Product Data: 2-(Piperazin-1-yl)butan-1-ol.[2][3] Link[2]
-
Accela ChemBio. Material Safety Data Sheet (MSDS) for CAS 787533-78-2. Link
-
UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Link
Application Notes & Protocols: Leveraging 2-(Piperazin-1-yl)butan-1-ol for the Synthesis of Novel CNS Agents
Introduction: The Strategic Value of the Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence is particularly notable in the realm of Central Nervous System (CNS) drug discovery, where it is a key structural feature in antipsychotic, antidepressant, and anxiolytic medications.[3][4] The two nitrogen atoms of the piperazine ring offer a unique combination of properties: they can act as hydrogen bond acceptors and, when protonated at physiological pH, as hydrogen bond donors. This duality, coupled with the ring's conformational flexibility, allows for potent and selective interactions with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for treating neurological and psychiatric disorders.[3][5]
Many CNS-active drugs feature an N-arylpiperazine moiety, which often serves as the primary pharmacophore for receptor engagement.[3] The development of novel CNS agents frequently involves the strategic modification of substituents on the second piperazine nitrogen to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties like solubility and blood-brain barrier penetration.[2][4]
This guide focuses on the synthetic utility of 2-(Piperazin-1-yl)butan-1-ol , a versatile and chiral building block for the elaboration of novel CNS drug candidates. The presence of a primary alcohol provides a reactive handle for a wide array of chemical transformations, while the ethyl group at the C2 position introduces a specific stereocenter. This chirality can be instrumental in exploring stereoselective binding interactions with CNS targets, potentially leading to compounds with improved efficacy and reduced off-target effects. These application notes provide detailed protocols for key synthetic transformations, enabling researchers to effectively incorporate this valuable intermediate into their drug discovery workflows.
Core Synthetic Applications & Methodologies
The strategic utility of 2-(Piperazin-1-yl)butan-1-ol lies in its bifunctional nature. The secondary amine at the N4 position of the piperazine ring is an excellent nucleophile for forming N-C and N-Aryl bonds, while the primary hydroxyl group can be readily functionalized through various etherification, esterification, or oxidation reactions. For clarity and practicality in a drug discovery setting, it is often advantageous to first protect the primary alcohol, perform the desired modification on the piperazine nitrogen, and then deprotect or further modify the alcohol.
Below are detailed protocols for key transformations that leverage this building block for the synthesis of diverse chemical libraries targeting CNS receptors.
Workflow 1: Synthesis of N-Aryl Piperazine Derivatives via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl moiety onto the piperazine ring is a critical step in creating compounds that target dopaminergic and serotonergic receptors.[3] The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for this transformation due to its broad substrate scope and high functional group tolerance.[6]
Causality and Experimental Rationale: This protocol first protects the primary alcohol as a silyl ether (e.g., TBDMS). This is crucial because the free hydroxyl group can interfere with the palladium catalyst, leading to lower yields. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) and a non-coordinating base (NaOtBu) is standard for efficient C-N cross-coupling with unactivated aryl chlorides.[7] Dioxane is a common high-boiling solvent suitable for this reaction. Deprotection with TBAF is a mild and standard procedure for removing silyl ethers.
Caption: Workflow for N-Arylation of 2-(Piperazin-1-yl)butan-1-ol.
Experimental Protocol: Synthesis of (S)-2-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-ol
-
Protection of the Alcohol:
-
To a solution of (S)-2-(piperazin-1-yl)butan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0°C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, gradient elution with EtOAc/Hexanes) to yield (S)-1-((4-(tert-butyldimethylsilyl)oxy)butan-2-yl)piperazine.
-
-
Buchwald-Hartwig Amination:
-
To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add a solution of the protected piperazine from Step 1 (1.2 eq) and 2-chloropyridine (1.0 eq) in anhydrous dioxane (0.1 M).
-
Heat the mixture to 100°C and stir for 12-18 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the protected N-aryl derivative.
-
-
Deprotection:
-
Dissolve the purified product from Step 2 in tetrahydrofuran (THF, 0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture and purify by flash column chromatography (Silica gel, gradient elution with MeOH/DCM) to afford the final product.
-
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | TBDMSCl, Imidazole | DCM | 0 to rt | 4-6 | 85-95 |
| 2 | Aryl-Cl, Pd₂(dba)₃, RuPhos, NaOtBu | Dioxane | 100 | 12-18 | 60-80 |
| 3 | TBAF | THF | rt | 2-3 | 90-98 |
Workflow 2: Derivatization of the Primary Alcohol via Williamson Ether Synthesis
Modification of the hydroxyl group can significantly impact the compound's lipophilicity and hydrogen bonding capacity, which are key parameters for CNS drug candidates. The Williamson ether synthesis is a classic and reliable method for forming an ether linkage.
Causality and Experimental Rationale: This protocol is designed for a scenario where the piperazine nitrogen is already functionalized (e.g., with an aryl group as in Workflow 1) and may be protected if it contains reactive functionalities. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the primary alcohol to form the more nucleophilic alkoxide. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. The reaction is typically performed at 0°C initially to control the exothermic reaction of NaH with the alcohol, then warmed to ensure the reaction goes to completion.
Caption: Workflow for O-Alkylation of the primary alcohol.
Experimental Protocol: Synthesis of (S)-1-(1-(benzyloxy)butan-2-yl)-4-arylpiperazine
-
Alkoxide Formation:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at 0°C under an inert atmosphere, add a solution of (S)-2-(4-arylpiperazin-1-yl)butan-1-ol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Nucleophilic Substitution:
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with EtOAc/Hexanes) to yield the desired ether.
-
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 & 2 | NaH, R-X | DMF | 0 to rt | 12-16 | 70-90 |
Workflow 3: Oxidation to Aldehyde for Reductive Amination
Oxidizing the primary alcohol to an aldehyde opens up a vast number of subsequent synthetic possibilities, most notably reductive amination, to introduce new amine-containing fragments. This is a powerful strategy for library synthesis.
Causality and Experimental Rationale: A mild oxidation is required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature, preserving sensitive functional groups elsewhere in the molecule.[8] DCM is the standard solvent. The subsequent reductive amination uses sodium triacetoxyborohydride (STAB), another mild reagent that is particularly effective for coupling aldehydes with primary or secondary amines and does not reduce the aldehyde starting material prematurely.
Caption: Oxidation and subsequent reductive amination workflow.
Experimental Protocol: Two-Step Synthesis of N-alkylated Derivatives
-
Dess-Martin Oxidation:
-
To a solution of (S)-2-(4-arylpiperazin-1-yl)butan-1-ol (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP).
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to avoid aldehyde decomposition. The crude aldehyde is often used immediately in the next step.
-
-
Reductive Amination:
-
Dissolve the crude aldehyde from Step 1 in 1,2-dichloroethane (DCE, 0.1 M).
-
Add the desired secondary amine (e.g., morpholine, 1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final amine product.
-
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (over 2 steps) |
| 1 & 2 | DMP, then R₂NH, NaBH(OAc)₃ | DCM / DCE | rt | 14-28 | 50-75 |
Conclusion and Future Perspectives
2-(Piperazin-1-yl)butan-1-ol represents a highly valuable, chiral building block for the synthesis of novel CNS agents. The protocols outlined in this guide provide robust and versatile methods for its incorporation into drug discovery campaigns. By leveraging well-established synthetic transformations such as Buchwald-Hartwig amination, Williamson ether synthesis, and Dess-Martin oxidation followed by reductive amination, researchers can rapidly generate diverse libraries of compounds. The inherent chirality of the starting material allows for the systematic exploration of stereochemistry in ligand-receptor interactions, a critical factor in developing next-generation therapeutics with enhanced potency and selectivity for key CNS targets like dopamine and serotonin receptors.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. Available from: [Link]
- U.S. Patent No. US7888362B2. (2011). Piperazine-substituted benzothiophenes for treatment of mental disorders. Google Patents.
-
Jain, A., & Rana, A. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100078. Available from: [Link]
-
Zare, A., & Merat, F. (2014). A Review on the Synthesis of Benzodiazepine Compounds. Organic Chemistry International, 2014, 1–18. Available from: [Link]
-
Wang, L., et al. (2018). Design, Synthesis, and Evaluation of Novel Piperazine Derivatives as Potent Antitumor Agents. Molecules, 23(11), 2779. Available from: [Link]
-
Gomha, S. M., et al. (2020). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Scientific Reports, 10(1), 1-15. Available from: [Link]
-
de Oliveira, R. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 399, 113066. Available from: [Link]
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Rani, P., & Kumar, A. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 4(5), 114-121. Available from: [Link]
-
Brito, M. A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 134-141. Available from: [Link]
-
Satała, G., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry, 255, 115386. Available from: [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]
-
Lacivita, E., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(18), 3292. Available from: [Link]
-
Verma, S., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. CNS & Neurological Disorders - Drug Targets, 17(8), 625-635. Available from: [Link]
-
Fuxe, K., et al. (2003). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuroscience Letters, 340(1), 51-54. Available from: [Link]
-
Satała, G., et al. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. International Journal of Molecular Sciences, 23(21), 13247. Available from: [Link]
-
European Patent No. EP2894154A1. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office. Available from: [Link]
-
Canale, V., et al. (2022). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 27(20), 6825. Available from: [Link]
-
Verma, S., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. Arabian Journal of Chemistry, 13(1), 2245-2257. Available from: [Link]
-
Kumar, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 925-937. Available from: [Link]
-
Tidwell, M. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available from: [Link]
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- 1. US7888362B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
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"protocol for N-alkylation of 2-(Piperazin-1-yl)butan-1-ol"
An Application Guide for the Selective N-Alkylation of 2-(Piperazin-1-yl)butan-1-ol
Abstract
The N-substituted piperazine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The functionalization of the piperazine ring, particularly the selective alkylation of one of its two nitrogen atoms, is a critical step in the synthesis of these compounds. This document provides a detailed guide for the N-alkylation of 2-(Piperazin-1-yl)butan-1-ol, an unsymmetrically substituted piperazine. We present two primary synthetic strategies: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to guide researchers in achieving high-yield, selective synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require robust and reproducible methods for amine functionalization.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is considered a "privileged scaffold" in drug discovery, appearing in a wide array of clinically successful drugs targeting various conditions, from antipsychotics like Aripiprazole to erectile dysfunction treatments like Sildenafil. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate aqueous solubility, lipophilicity, and receptor-binding interactions. The N-alkylation of piperazines is a fundamental transformation for building molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic profiles.[1]
However, the symmetrical nature of the parent piperazine ring presents a significant challenge: controlling selectivity to achieve mono-alkylation over di-alkylation.[2] For an already substituted molecule like 2-(Piperazin-1-yl)butan-1-ol, the remaining secondary amine is the target for further diversification. The key challenge is to introduce a new alkyl group efficiently without side reactions.
Strategic Approaches to N-Alkylation
Two primary methodologies are commonly employed for the N-alkylation of secondary amines within a piperazine core: Direct Alkylation and Reductive Amination. The choice between them depends on the nature of the alkylating agent, the desired scale, and the sensitivity of functional groups on the substrate.
-
Direct Alkylation: This classic Sₙ2 reaction involves treating the amine with an alkyl halide in the presence of a base. While straightforward, it carries the risk of over-alkylation, as the newly formed tertiary amine can still be nucleophilic.[3][4]
-
Reductive Amination: This is a highly efficient and controlled one-pot method that involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild hydride agent.[2][5] This method is often preferred as it inherently prevents the formation of quaternary ammonium salts and typically offers higher yields and cleaner reaction profiles.[6]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is suitable for reactive alkyl halides (e.g., benzyl bromide, allyl iodide). The primary consideration is managing the stoichiometry and reaction conditions to minimize the formation of undesired byproducts.
Rationale and Causality
-
Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[2] Its role is to neutralize the hydrohalic acid (H-X) generated during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base while leaving the amine nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.
-
Temperature Control: The reaction is typically run at room temperature or with gentle heating. Higher temperatures can increase the rate of the desired reaction but also promote the undesired secondary alkylation.
Experimental Protocol: Synthesis of 1-Benzyl-4-(1-hydroxybutan-2-yl)piperazine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-(Piperazin-1-yl)butan-1-ol | 158.25 | 1.58 g (10 mmol) | 1.0 |
| Benzyl Bromide | 171.04 | 1.71 g (10 mmol) | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g (20 mmol) | 2.0 |
| Acetonitrile (MeCN) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Piperazin-1-yl)butan-1-ol (1.58 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous acetonitrile. Stir the suspension vigorously for 10 minutes at room temperature under a nitrogen atmosphere.
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the suspension over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Work-up: Dissolve the crude oil in 50 mL of dichloromethane (DCM) and wash with 2 x 30 mL of water to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the product.
Protocol 2: Reductive Amination (Preferred Method)
This method offers superior control and is highly versatile, accommodating a wide range of aldehydes and ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and selectivity.[7]
Mechanism and Rationale
The reaction proceeds in a one-pot sequence. First, the secondary amine attacks the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. This intermediate then dehydrates to form a transient iminium ion. The mild reducing agent, NaBH(OAc)₃, selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, affording the desired tertiary amine.[5][8]
Experimental Protocol: Synthesis of 1-(1-hydroxybutan-2-yl)-4-(4-methoxybenzyl)piperazine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-(Piperazin-1-yl)butan-1-ol | 158.25 | 1.58 g (10 mmol) | 1.0 |
| p-Anisaldehyde | 136.15 | 1.43 g (10.5 mmol) | 1.05 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g (15 mmol) | 1.5 |
| Dichloroethane (DCE) | - | 50 mL | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask, add 2-(Piperazin-1-yl)butan-1-ol (1.58 g, 10 mmol) and p-anisaldehyde (1.43 g, 10.5 mmol).
-
Dissolve the starting materials in 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the solution for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion. A catalytic amount of acetic acid (1-2 drops) can be added to accelerate this step, particularly with less reactive ketones.[7]
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirred solution. The addition may be mildly exothermic.
-
Seal the flask under a nitrogen atmosphere and stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 2 x 20 mL of DCM.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Characterization and Analysis
The successful synthesis of the N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. In ¹H NMR, the appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic protons around 3.5-4.5 ppm) and the disappearance of the N-H proton signal are key indicators.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS should be used to confirm the molecular weight of the desired product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive alkyl halide (Protocol 1). Low-quality or deactivated reducing agent (Protocol 2). | Add a catalytic amount of sodium iodide (NaI) for halide exchange. Use freshly opened NaBH(OAc)₃. Ensure anhydrous conditions. |
| Di-alkylation Product | Reaction temperature too high or reaction time too long (Protocol 1). | Run the reaction at a lower temperature (0 °C to RT). Monitor closely and stop the reaction upon consumption of starting material. |
| No Reaction (Protocol 2) | Inefficient iminium ion formation. | Add 1-2 drops of glacial acetic acid to catalyze imine formation. Ensure the aldehyde/ketone is of high purity. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the chromatography mobile phase. A base-deactivated silica gel or the addition of 0.5-1% triethylamine to the eluent can improve peak shape for amines. |
Conclusion
The N-alkylation of 2-(Piperazin-1-yl)butan-1-ol is a versatile transformation for generating novel chemical entities for drug discovery. While direct alkylation offers a simple approach for activated electrophiles, reductive amination stands out as the more robust, controllable, and generally applicable method. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can reliably synthesize N-alkylated piperazine derivatives with high yield and purity, paving the way for further biological evaluation.
References
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Boruah, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
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Mathur, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
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Kim, J., et al. (Year N/A). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Journal of the Korean Chemical Society. Available at: [Link]
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Vitaku, E., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]
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Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]
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Toma, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
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Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
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Kumar, A., et al. (2009). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Das, S., et al. (2016). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]
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National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
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Application Notes and Protocols for the Development of 2-(Piperazin-1-yl)butan-1-ol Based Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and presence in numerous clinically successful drugs.[1][2] This document provides a comprehensive guide for the development of novel receptor ligands based on the 2-(piperazin-1-yl)butan-1-ol scaffold. We will explore the synthetic rationale, detailed experimental protocols for characterization, and a strategic workflow for advancing these compounds from initial synthesis to preliminary pharmacokinetic profiling. These notes are designed to provide both the foundational "why" and the practical "how-to" for researchers embarking on drug discovery programs centered around this promising chemical series.
Introduction: The Scientific Rationale
The 2-(piperazin-1-yl)butan-1-ol scaffold presents an attractive starting point for the design of novel therapeutics, particularly for G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[3] The piperazine ring, with its two nitrogen atoms, offers a combination of structural rigidity and opportunities for substitution, which can significantly influence a molecule's target affinity, selectivity, and pharmacokinetic properties.[4] The butan-1-ol side chain introduces a chiral center and a hydroxyl group, providing a vector for exploring structure-activity relationships (SAR) and introducing hydrogen bond donors, which can be critical for receptor-ligand interactions.
The strategic inclusion of the piperazine ring is predicated on its ability to:
-
Modulate Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, influencing solubility and the potential for ionic interactions with receptor residues.[4]
-
Serve as a Versatile Synthetic Handle: The secondary amine of the piperazine allows for the straightforward introduction of a wide variety of substituents to probe different regions of a receptor's binding pocket.[5]
-
Target Aminergic GPCRs: Arylpiperazine derivatives are well-established ligands for aminergic GPCRs, such as serotonin and dopamine receptors, making this scaffold a promising starting point for developing novel CNS-active agents.[3]
This guide will delineate a systematic approach to unlock the therapeutic potential of the 2-(piperazin-1-yl)butan-1-ol scaffold.
Synthetic Strategy and Protocols
The synthesis of a library of 2-(piperazin-1-yl)butan-1-ol derivatives can be approached through a convergent synthetic strategy. This allows for the late-stage diversification of the N-4 position of the piperazine ring, enabling the efficient generation of a wide range of analogs for SAR studies.
Synthesis of the Core Scaffold: (R/S)-2-(Piperazin-1-yl)butan-1-ol
The synthesis of the chiral amino alcohol core can be achieved via the ring-opening of a suitable epoxide with piperazine.
Protocol 2.1: Synthesis of (R/S)-2-(Piperazin-1-yl)butan-1-ol
-
Reaction Setup: To a solution of racemic 1,2-epoxybutane (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add an excess of piperazine (3.0-5.0 eq). The excess piperazine serves as both the nucleophile and the base to quench the resulting protonated piperazine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to expedite the reaction, if necessary.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Purify the product by column chromatography using a gradient of dichloromethane and methanol (e.g., 95:5 to 90:10) to afford the desired 2-(piperazin-1-yl)butan-1-ol.
-
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Synthesis via N-Arylation
With the core scaffold in hand, a library of derivatives can be synthesized through various N-arylation reactions, such as the Buchwald-Hartwig amination.
Protocol 2.2: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: In an oven-dried Schlenk tube, combine (R/S)-2-(piperazin-1-yl)butan-1-ol (1.0 eq), the desired aryl halide (e.g., aryl bromide or chloride, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent and Atmosphere: Add anhydrous toluene or dioxane to the Schlenk tube. Degas the mixture by bubbling with argon for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl derivative.
-
-
Characterization: Characterize each library member by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine purity by HPLC.
Caption: A generalized workflow for the synthesis of a 2-(piperazin-1-yl)butan-1-ol based compound library.
In Vitro Pharmacological Evaluation
A systematic in vitro evaluation is crucial to determine the biological activity of the synthesized compounds. Based on the arylpiperazine motif, initial screening should focus on aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]
Protocol 3.1: Radioligand Binding Assay for 5-HT₂A and D₂ Receptors
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂A or D₂ receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, the appropriate radioligand ([³H]ketanserin for 5-HT₂A or [³H]spiperone for D₂), and varying concentrations of the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[7]
Protocol 3.2: Calcium Mobilization Assay for 5-HT₂A Receptor (Gq-coupled)
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37 °C.
-
Compound Addition:
-
For agonist testing, add varying concentrations of the test compound and measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC₈₀ concentration.
-
-
Data Analysis:
-
For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).
-
Protocol 3.3: cAMP Assay for D₂ Receptor (Gi-coupled)
-
Cell Culture: Plate CHO-K1 cells stably expressing the human D₂ receptor in a 96-well plate and culture overnight.
-
Assay Procedure:
-
Pre-treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
For agonists, determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
For antagonists, determine the IC₅₀ for the reversal of the inhibitory effect of a known D₂ agonist (e.g., quinpirole).
-
Caption: A typical in vitro screening cascade for the pharmacological evaluation of a new chemical series.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications to the 2-(piperazin-1-yl)butan-1-ol scaffold will provide valuable insights into the SAR.
Table 1: Hypothetical SAR Data for a Series of 2-(4-Arylpiperazin-1-yl)butan-1-ol Derivatives
| Compound | R (Aryl Group) | 5-HT₂A Ki (nM) | D₂ Ki (nM) | 5-HT₂A EC₅₀ (nM) (Functional Assay) |
| 1a | Phenyl | 150 | 500 | Antagonist (IC₅₀ = 250 nM) |
| 1b | 2-Methoxyphenyl | 25 | 350 | Antagonist (IC₅₀ = 40 nM) |
| 1c | 4-Fluorophenyl | 120 | 480 | Antagonist (IC₅₀ = 200 nM) |
| 1d | 2-Pyridyl | 15 | 800 | Partial Agonist (EC₅₀ = 50 nM) |
| 1e | 3-Chlorophenyl | 80 | 250 | Antagonist (IC₅₀ = 150 nM) |
Interpretation of Hypothetical SAR:
-
Influence of Aryl Substitution: The data in Table 1 suggests that substitution on the aryl ring significantly impacts affinity and functional activity. For example, a methoxy group at the 2-position of the phenyl ring (Compound 1b ) enhances 5-HT₂A affinity compared to the unsubstituted phenyl analog (Compound 1a ).[8]
-
Heteroaromatic Rings: The introduction of a pyridyl ring (Compound 1d ) not only maintains high affinity but also switches the functional activity from antagonism to partial agonism, highlighting a critical area for further exploration.[9]
-
Stereochemistry: The chiral center at the butan-1-ol moiety should be investigated by synthesizing and testing the individual enantiomers, as stereochemistry often plays a crucial role in receptor-ligand interactions.
Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for identifying compounds with favorable drug-like characteristics.[10][11]
Table 2: Key In Vitro ADME Assays
| Assay | Protocol Summary | Key Parameters Measured |
| Aqueous Solubility | Measurement of the concentration of a compound in a saturated aqueous buffer (e.g., PBS at pH 7.4) using HPLC-UV. | Thermodynamic solubility (µg/mL or µM). |
| Lipophilicity (LogD) | Determination of the partition coefficient between n-octanol and aqueous buffer at pH 7.4. | LogD₇.₄ value. |
| Metabolic Stability | Incubation of the test compound with human liver microsomes and NADPH. The disappearance of the parent compound is monitored over time by LC-MS/MS. | In vitro half-life (t₁/₂), intrinsic clearance (CLᵢₙₜ). |
| Plasma Protein Binding | Equilibrium dialysis is used to determine the fraction of the compound bound to plasma proteins. | Percentage of compound bound to plasma proteins. |
| CYP450 Inhibition | Evaluation of the compound's ability to inhibit the activity of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent probes. | IC₅₀ values for each CYP isoform. |
| Blood-Brain Barrier (BBB) Permeability | The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial screen to predict passive diffusion across the BBB.[12] | Permeability coefficient (Pe). |
Protocol 5.1: General Protocol for Metabolic Stability in Human Liver Microsomes
-
Incubation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life can be calculated.
Caption: A workflow for the preliminary in vitro ADME-Tox profiling of lead candidates.
Conclusion
The 2-(piperazin-1-yl)butan-1-ol scaffold represents a versatile and promising starting point for the development of novel receptor ligands, particularly for aminergic GPCRs. The synthetic strategies outlined provide a clear path for the generation of diverse chemical libraries. The detailed protocols for in vitro pharmacological and ADME-Tox evaluation offer a systematic framework for characterizing these novel compounds. By integrating synthetic chemistry with robust biological and pharmacokinetic assays, researchers can efficiently navigate the early stages of drug discovery and identify lead candidates with the potential for further development.
References
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- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.).
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - MDPI. (n.d.).
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. (n.d.).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed. (n.d.).
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (n.d.).
- Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias - ChemRxiv. (n.d.).
- Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (2010, March 25).
- Human Dopamine Receptor D1 Reporter Assay System (DRD1) - Indigo Biosciences. (n.d.).
- Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. (n.d.).
- (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2025, August 10).
- Structure Activity Relationships - Drug Design Org. (n.d.).
- In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.).
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central. (2025, June 11).
- Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - NIH. (n.d.).
- (PDF) GPCR Structures in Drug Design, Emerging Opportunities with New Structures. (2025, October 19).
- A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC - NIH. (n.d.).
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6).
- ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... | Download Scientific Diagram - ResearchGate. (n.d.).
- Novel 1-(2-aryl-2-adamantyl)piperazine Derivatives With Antiproliferative Activity - PubMed. (2015, March 26).
- In Vitro ADME • WuXi AppTec Lab Testing Division. (n.d.).
- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.).
- A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13).
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (n.d.).
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI. (2019, November 20).
- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed. (n.d.).
- Receptor-Ligand Binding Assays - Labome. (n.d.).
- Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease - MDPI. (2026, February 2).
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. (n.d.).
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- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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"use of 2-(Piperazin-1-yl)butan-1-ol as a pharmaceutical intermediate"
Application Note: Strategic Utilization of 2-(Piperazin-1-yl)butan-1-ol as a Chiral Pharmaceutical Intermediate
Executive Summary
2-(Piperazin-1-yl)butan-1-ol (CAS: 787533-78-2) represents a high-value "privileged scaffold" in medicinal chemistry. Combining a versatile piperazine pharmacophore with a chiral aminobutanol backbone, this intermediate offers a dual-functional handle (secondary amine and primary alcohol) essential for constructing complex Active Pharmaceutical Ingredients (APIs).
This guide provides a comprehensive technical protocol for the synthesis, quality control, and downstream application of 2-(Piperazin-1-yl)butan-1-ol. It focuses on its utility in developing G-Protein Coupled Receptor (GPCR) antagonists (e.g., Dopamine D2/D3, Serotonin 5-HT) and antimicrobial agents , where the introduction of the chiral ethyl side chain often enhances metabolic stability and receptor selectivity compared to the non-chiral ethyl analog.
Chemical Profile & Significance
| Property | Specification |
| Chemical Name | 2-(Piperazin-1-yl)butan-1-ol |
| CAS Number | 787533-78-2 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Chirality | Contains one chiral center at C2.[1][2] (S)-enantiomer is most common in pharma. |
| Key Functionalities | 1. Secondary Amine (Piperazine): Nucleophilic site for N-alkylation/acylation.2. Primary Alcohol: Site for esterification, oxidation, or etherification.3. Chiral Ethyl Group: Steric handle for enantioselective binding. |
Mechanistic Insight: The piperazine ring acts as a bioisostere for other cyclic amines, improving water solubility and bioavailability. The C2-ethyl group breaks symmetry, often preventing rapid metabolic oxidation seen in linear alkyl chains and creating specific steric interactions within a receptor binding pocket (e.g., the hydrophobic pocket of D3 receptors).
Synthesis Protocol: Cyclization Route
Objective: Synthesize (S)-2-(Piperazin-1-yl)butan-1-ol from (S)-2-aminobutan-1-ol with >98% chiral retention.
Reagents & Materials
-
(S)-(+)-2-Aminobutan-1-ol (Starting Material, >99% ee)
-
Bis(2-chloroethyl)amine Hydrochloride (Cyclizing Agent)
-
Potassium Carbonate (K₂CO₃) (Base)
-
n-Butanol (Solvent)
-
Sodium Hydroxide (NaOH) (Workup)
Step-by-Step Methodology
-
Reaction Setup:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge (S)-2-aminobutan-1-ol (1.0 eq) and n-Butanol (10 volumes).
-
Add anhydrous K₂CO₃ (2.5 eq) to the solution.
-
Heat the mixture to 60°C.
-
-
Cyclization:
-
Slowly add Bis(2-chloroethyl)amine Hydrochloride (1.1 eq) portion-wise over 1 hour. Critical: Exothermic reaction; maintain internal temperature <75°C to prevent racemization.
-
Once addition is complete, ramp temperature to Reflux (117°C) .
-
Stir at reflux for 18–24 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or HPLC.[3]
-
-
Workup:
-
Cool reaction mass to 25°C. Filter off inorganic salts (KCl).
-
Concentrate the filtrate under reduced pressure to remove n-Butanol.
-
Dissolve the residue in water and adjust pH to >12 using 50% NaOH.
-
Extract with Dichloromethane (DCM) (3 x 5 vol).
-
Dry combined organics over Na₂SO₄ and concentrate to yield the crude oil.
-
-
Purification (Distillation):
-
Perform high-vacuum distillation (0.5–1.0 mmHg).
-
Collect the fraction boiling at approx. 110–115°C (pressure dependent).
-
Yield Target: 65–75%.
-
Process Visualization (Graphviz)
The following diagram illustrates the synthesis and critical control points (CCPs).
Figure 1: Synthesis workflow for 2-(Piperazin-1-yl)butan-1-ol highlighting critical control points for chirality and yield.
Downstream Applications & Coupling Logic
This intermediate is rarely the final drug; it is a "linker" or "head group."
A. N-Alkylation (Synthesis of CNS Agents)
The secondary amine of the piperazine ring is highly nucleophilic.
-
Protocol: React 2-(piperazin-1-yl)butan-1-ol with an aryl halide (Ar-X) or alkyl halide.
-
Example: Coupling with 3-chloro-1,2-benzisothiazole (common in atypical antipsychotics like Lurasidone/Ziprasidone analogs).
-
Mechanism: SₙAr or Sₙ2 reaction.[4] The chiral butanol tail remains strictly defined, providing receptor subtype selectivity (e.g., D2 vs. 5-HT2A).
B. Oxidation to Amino Acids
The primary alcohol can be oxidized to the corresponding carboxylic acid: 2-(piperazin-1-yl)butanoic acid .
-
Reagent: Jones Reagent or TEMPO/NaOCl.
-
Use: This creates a non-natural amino acid building block for peptide mimetics.
C. Prodrug Derivatization
The hydroxyl group allows for the attachment of ester-linked promoieties to improve oral bioavailability.
Quality Control & Analytical Standards
To ensure the intermediate meets pharmaceutical grade standards, the following testing protocol is mandatory.
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, viscous pale yellow oil |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure (Piperazine peaks @ 2.4-2.8 ppm) |
| Assay (Purity) | HPLC (C18 Column) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | ≥ 99.0% ee (Enantiomeric Excess) |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Chiral HPLC Method Parameters:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). Piperazine derivatives can be respiratory sensitizers.
-
PPE: Nitrile gloves, safety goggles, and face shield. Use in a fume hood.
-
Storage: Hygroscopic. Store under Nitrogen atmosphere at 2–8°C.
References
-
Biosynth. (2023). Product Data Sheet: 2-(Piperazin-1-yl)butan-1-ol (CAS 787533-78-2).[5] Retrieved from
-
Gupta, P., et al. (2013). Efficient Preparation of Biologically Important 1,2-Amino Alcohols.[1] Synthetic Communications, 43(4), 505–519. (Describes analogous amino-alcohol synthesis). Link[1]
-
Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. (Analogous chiral building block methodology). Retrieved from
-
PubChem. (2023). Compound Summary: 2-aminobutan-1-ol (Precursor).[6] Retrieved from
-
Accela ChemBio. (2023).[5] Commercial Availability of 2-(piperazin-1-yl)butan-1-ol.[5] Retrieved from
Sources
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- 3. tenovapharma.com [tenovapharma.com]
- 4. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 5. 766539-53-1,2-(oxolan-3-yloxy)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)butan-1-ol
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)butan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and improve your product yield and purity.
Introduction
The synthesis of 2-(Piperazin-1-yl)butan-1-ol, a valuable piperazine derivative, typically involves the nucleophilic ring-opening of 1,2-epoxybutane (butylene oxide) with piperazine. While seemingly straightforward, this reaction presents several challenges, primarily centered around controlling the degree of substitution on the piperazine ring and the regioselectivity of the epoxide opening. This guide will address these critical aspects to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(Piperazin-1-yl)butan-1-ol.
Question 1: Why is my yield of 2-(Piperazin-1-yl)butan-1-ol consistently low, with a significant amount of unreacted piperazine?
Answer:
Low conversion of piperazine can be attributed to several factors:
-
Insufficient Reaction Temperature: The reaction between piperazine and 1,2-epoxybutane requires adequate thermal energy to proceed at a reasonable rate. A temperature range of 60 to 130 °C is generally recommended.[1][2] If your reaction temperature is too low, the reaction rate will be slow, resulting in incomplete conversion.
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the point of maximum conversion of the limiting reagent.
-
Poor Mixing: In a heterogeneous mixture (if piperazine is not fully dissolved), inefficient stirring can lead to poor contact between the reactants, thus lowering the reaction rate. Ensure vigorous and consistent agitation throughout the reaction.
-
Catalyst Absence or Inactivity: While the reaction can proceed without a catalyst, the presence of a proton source like water can catalyze the epoxide ring-opening.[1][2] Ensure your reagents are not overly anhydrous if relying on water as a catalyst.
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10 °C within the recommended range (60-130 °C) and monitor the impact on conversion.
-
Time Study: Run the reaction and take aliquots at different time points (e.g., 2, 4, 6, 8, and 24 hours) to determine the optimal reaction time.
-
Improve Agitation: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
-
Consider a Catalyst: If not already using one, the addition of a small amount of water can enhance the reaction rate.[1][2]
Question 2: My main problem is the formation of a significant amount of N,N'-bis(2-hydroxybutyl)piperazine. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of the di-substituted byproduct, N,N'-bis(2-hydroxybutyl)piperazine, is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups. The mono-substituted product can react further with another molecule of 1,2-epoxybutane.
-
Molar Ratio of Reactants: The most critical factor in controlling the mono- to di-alkylation ratio is the molar ratio of piperazine to 1,2-epoxybutane. Using a large excess of piperazine shifts the statistical probability of the epoxide reacting with an unsubstituted piperazine molecule. Ratios of 4:1 or greater of piperazine to 1,2-epoxybutane are often employed to favor mono-substitution.[3]
-
Slow Addition of Electrophile: Adding the 1,2-epoxybutane slowly (dropwise) to the solution of piperazine helps to maintain a low concentration of the electrophile in the reaction mixture. This further minimizes the chance of the mono-substituted product reacting again before an unreacted piperazine molecule.
-
Use of a Protecting Group: A more controlled but longer route involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[3] The alkylation is then performed on the unprotected nitrogen, followed by deprotection. This method offers excellent selectivity but adds extra steps to the synthesis.
Experimental Protocol to Enhance Mono-substitution:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve piperazine (4 equivalents) in a suitable solvent (e.g., ethanol or isopropanol).
-
Heat the piperazine solution to the desired reaction temperature (e.g., 80 °C).
-
Add 1,2-epoxybutane (1 equivalent) dropwise to the heated piperazine solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.
Question 3: I'm having difficulty separating the desired 2-(Piperazin-1-yl)butan-1-ol from the di-substituted byproduct and unreacted piperazine. What purification methods are most effective?
Answer:
The separation of these closely related compounds can be challenging due to their similar polarities. A combination of techniques is often necessary.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the mono- and di-substituted products, as their boiling points are significantly different.[1] Unreacted piperazine, being more volatile, will distill first, followed by the mono-substituted product. The di-substituted product, having a much higher boiling point, will remain in the distillation flask.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms can be exploited for purification.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water to remove the majority of the unreacted piperazine, which is highly water-soluble.
-
To separate the mono- and di-substituted products, you can perform a careful pH-controlled extraction, although this can be difficult to optimize.
-
-
Column Chromatography: While possible, silica gel chromatography of these basic and polar amines can be problematic due to streaking and poor separation. If this method is chosen, it is often necessary to treat the silica gel with a base, such as triethylamine, or use a different stationary phase like alumina.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, cool the mixture and filter off any solids. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Removal of Excess Piperazine: If a large excess of piperazine was used, much of it can be removed by washing the crude product with water.
-
Fractional Distillation: The most reliable method for separating the mono- and di-substituted products is fractional distillation under vacuum.[1]
| Compound | Approximate Boiling Point |
| Piperazine | 146 °C (at atmospheric pressure) |
| 1-(2-Hydroxyethyl)piperazine (analog) | 246 °C (at atmospheric pressure)[4][5][6] |
| N,N'-Bis(2-hydroxyethyl)piperazine (analog) | 278 °C (at atmospheric pressure) |
Note: The boiling points for the butanol derivatives will be slightly higher than their ethanol analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-(Piperazin-1-yl)butan-1-ol?
The most direct synthesis involves the reaction of piperazine with 1,2-epoxybutane. This is a nucleophilic substitution reaction where one of the nitrogen atoms of piperazine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nitrogen bond.
Caption: Main reaction and side products.
Q3: What are the optimal reaction conditions for this synthesis?
Based on related literature for piperazine alkoxylation, the following conditions can be considered a good starting point:
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Piperazine:Epoxide) | ≥ 4:1 | To favor mono-substitution. [3] |
| Temperature | 60 - 130 °C | To ensure a reasonable reaction rate without excessive side reactions. [1] |
| Solvent | Ethanol, Isopropanol, or neat (excess piperazine as solvent) | Protic solvents can help with solubility and may facilitate the reaction. |
| Catalyst | Water (can be present in small amounts) | Acts as a proton source to catalyze epoxide ring-opening. [1] |
| Addition Method | Slow, dropwise addition of epoxide | To maintain a low concentration of the electrophile and minimize di-substitution. |
Q4: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the piperazine ring, the butanol side chain, and the hydroxyl group. Integration of the signals can help determine the ratio of different products.
-
¹³C NMR: Will show the number of unique carbon atoms, confirming the structure of the desired product.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity. GC-MS is particularly useful as it can also separate the components of the reaction mixture, allowing for the identification of impurities.
-
Gas Chromatography (GC): Can be used to assess the purity of the product and quantify the amounts of starting materials and byproducts. A detailed GC-MS protocol for a similar compound can be adapted for this analysis. [7]* Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol, C-N stretching of the amine, and C-H stretching of the alkyl groups.
Q5: What is the general troubleshooting workflow if my synthesis is not performing as expected?
Caption: A general troubleshooting workflow.
References
- Watson PS, Jiang B, Scott B. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Org. Lett. 2000;2:3679–3681.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
- Leont'yeva M.E., Demidova Y.V., Demidov P.A., Dronov S.V. Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.]. 2025.
- Laturwale Shital Kour Jaspal Singh et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 2023; Vol. 28 (2): 329-346.
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]
- Google Patents. Purification of piperazine. US2919275A.
-
ResearchGate. PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. Available from: [Link]
-
PubMed. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Available from: [Link]
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
-
Diva-portal.org. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available from: [Link]
- Google Patents. Method for preparing n-alkyl-piperazines. WO2014184039A1.
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
-
YouTube. GCSE Chemistry Revision "Fractional Distillation". Available from: [Link]
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
ChemBK. N,N'-Bis(2-hydroxyethyl)piperazine. Available from: [Link]
- Google Patents. Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. US7271292B2.
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
YouTube. UPDATED How To Set-Up and Perform Fractional Distillation #Science. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Commercial organic Lewis-pair catalysts for efficient ring-opening polymerization of 1,2-butylene oxide. Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]
-
ChemBK. 1-(2-Hydroxyethyl)piperazine. Available from: [Link]
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Technical Support Center: Synthesis of 2-(Piperazin-1-yl)butan-1-ol
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)butan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Introduction to the Synthesis
The synthesis of 2-(Piperazin-1-yl)butan-1-ol is most commonly achieved through the nucleophilic ring-opening of 1,2-epoxybutane with piperazine. This reaction, while straightforward in principle, is often complicated by the symmetrical nature of piperazine, which contains two reactive secondary amine sites. This inherent reactivity can lead to significant side reactions, primarily over-alkylation, which complicates purification and reduces the yield of the desired mono-substituted product. This guide will address these challenges head-on, providing practical solutions to optimize your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: This is the most common issue in this synthesis and is almost certainly due to the formation of the N,N'-dialkylated byproduct, 1,4-bis(2-hydroxybutyl)piperazine.
-
Causality: Piperazine has two secondary amines of nearly identical reactivity. After the first nitrogen reacts with 1,2-epoxybutane to form the desired product, 2-(Piperazin-1-yl)butan-1-ol, the remaining secondary amine on the product is still nucleophilic. It can compete with the starting piperazine for the remaining 1,2-epoxybutane, leading to a second alkylation event. This is a classic example of a series of competitive parallel reactions.[1][2][3]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective strategy to favor mono-alkylation is to use a large excess of piperazine (typically 5 to 10 molar equivalents) relative to 1,2-epoxybutane. This statistically favors the reaction of the epoxide with an unreacted piperazine molecule over the already-substituted product.
-
Control Reagent Addition: Add the 1,2-epoxybutane slowly, or dropwise, to the solution of piperazine. This maintains a low instantaneous concentration of the epoxide, further reducing the likelihood of a second addition to the mono-alkylated product.
-
Temperature Management: Conduct the reaction at a moderate temperature. While higher temperatures increase the reaction rate, they can also decrease selectivity and lead to more di-alkylation. A temperature range of 60-80°C in a solvent like ethanol is a common starting point.[1][2]
-
Question 2: My spectral data (NMR or MS) suggests the presence of an isomer. What could it be?
Answer: Besides di-alkylation, the formation of a regioisomer, 1-(Piperazin-1-yl)butan-2-ol, is a possible side reaction.
-
Causality: This occurs due to the "anomalous" ring-opening of the unsymmetrical 1,2-epoxybutane. Under neutral or basic conditions, the nucleophilic attack by piperazine is sterically controlled and overwhelmingly occurs at the less substituted carbon (C1) of the epoxide, yielding the desired 2-...butan-1-ol product (a secondary alcohol). However, a small amount of attack can occur at the more substituted carbon (C2), leading to the regioisomeric 1-...butan-2-ol product (a primary alcohol).[1][2] Studies on similar systems show this "anomalous" product is usually minor, often less than 2%, but its presence can complicate purification and analysis.[1][2]
-
Identification and Differentiation:
-
¹H NMR: The primary alcohol regioisomer will have a distinct downfield signal for the two protons on the carbon bearing the hydroxyl group (-CH₂OH), which will likely appear as a doublet. The desired secondary alcohol product will have a single proton on the hydroxyl-bearing carbon (-CHOH), appearing as a multiplet.
-
¹³C NMR: The chemical shifts of the carbons in the butanol chain will differ significantly between the two isomers, providing clear evidence for the presence of the regioisomer.
-
Question 3: I'm having difficulty purifying my product. Column chromatography gives poor separation. What are my options?
Answer: The desired product and the main di-alkylation byproduct are both polar amino alcohols with similar properties, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Vacuum Distillation: If the product is thermally stable, fractional distillation under high vacuum can be effective for separating the mono- and di-alkylated products due to their different boiling points.
-
Salt Crystallization: A highly effective classical technique is to convert the basic products into salts. By treating the crude mixture with an acid (like hydrochloric or acetic acid) in a suitable solvent (like acetone or isopropanol), you can often selectively crystallize the salt of the desired product or the byproduct.[4] For instance, piperazine diacetate is known to precipitate from acetone, a method used for piperazine purification.[4] Experimenting with different acids and solvents may be necessary.
-
Removal of Excess Piperazine: Excess piperazine can be removed by distillation or by washing the organic extract of the product with water, as piperazine has high water solubility.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism for the main reaction and the di-alkylation side reaction?
-
A: The reaction proceeds via an SN2 nucleophilic substitution mechanism. The nitrogen atom of piperazine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This occurs twice in the formation of the di-alkylation byproduct.
-
-
Q: Can I use a protected piperazine to avoid di-alkylation?
-
A: Absolutely. Using a mono-protected piperazine, such as N-Boc-piperazine, is a very clean and effective method to ensure mono-alkylation.[5] The reaction is performed on the unprotected nitrogen, followed by a deprotection step (e.g., using acid to remove the Boc group) to yield the final product. This adds steps to the synthesis but often results in a much cleaner product that is easier to purify.
-
-
Q: What is the role of the solvent in this reaction?
-
Q: What analytical methods are recommended for in-process control?
-
A: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the limiting reagent (1,2-epoxybutane). Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for tracking the relative ratios of the starting material, mono-alkylated product, and di-alkylated byproduct throughout the reaction.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the key chemical transformations and decision-making processes involved in the synthesis.
Caption: Main reaction pathway and the competing di-alkylation side reaction.
Caption: Regioselectivity of the epoxide ring-opening reaction.
Caption: A troubleshooting workflow for synthesis and purification.
Data Summary
The following table summarizes the influence of key reaction parameters on the synthesis outcome.
| Parameter | Effect on Mono-alkylation (Yield) | Effect on Di-alkylation (Byproduct) | Senior Scientist Recommendation |
| Piperazine/Epoxide Ratio | Increases significantly with higher piperazine excess. | Decreases significantly with higher piperazine excess. | Use a 5-10 fold molar excess of piperazine for optimal results. |
| Reaction Temperature | Moderate increase with temperature. | Increases significantly at higher temperatures. | Maintain a moderate temperature (e.g., 60-80°C) to balance reaction rate and selectivity. |
| Rate of Epoxide Addition | Higher yield with slow addition. | Decreases with slow, controlled addition. | Add the epoxide dropwise over an extended period to maintain its low concentration. |
| Solvent Choice | Good yields in protic solvents (EtOH, MeOH, H₂O). | Generally less affected by solvent than by stoichiometry. | Ethanol is a reliable and practical choice. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-(Piperazin-1-yl)butan-1-ol
-
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (5.0 eq) and ethanol (e.g., 5 mL per gram of piperazine).
-
Heating: Heat the mixture to 70°C with stirring until the piperazine is fully dissolved.
-
Reagent Addition: Using an addition funnel, add 1,2-epoxybutane (1.0 eq) dropwise to the stirred piperazine solution over 1-2 hours.
-
Reaction: After the addition is complete, maintain the reaction at 70°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess piperazine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to separate the desired mono-alkylated product from the higher-boiling di-alkylated byproduct.
Protocol 2: TLC Monitoring of the Reaction
-
System: Silica gel plates.
-
Mobile Phase: A polar solvent system is required. A good starting point is Dichloromethane:Methanol:Ammonia (90:9:1).
-
Visualization: Use potassium permanganate stain or iodine vapor.
-
Analysis: The product will be a new, more polar spot than the epoxide (which may not be UV active or stain well). Piperazine will typically remain at the baseline. The di-alkylated product will be less polar than the mono-alkylated product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Chiaf, A. A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
- Durand, C., & Szostak, M. (2021).
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
- McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation.
- Leont'yeva M.E., et al. (2025). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
- Leont'yeva, M.E., et al. (2025). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. ChemChemTech.
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Piperazin-1-yl)butan-1-ol
Welcome to the dedicated technical support guide for the purification of 2-(Piperazin-1-yl)butan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this valuable piperazine derivative. Drawing upon established principles of separation science and practical laboratory experience, this guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our recommended strategies.
Understanding the Molecule and the Purification Challenge
2-(Piperazin-1-yl)butan-1-ol is a bifunctional molecule featuring a basic piperazine ring and a polar hydroxyl group. This combination of properties—high polarity, basicity, and a relatively high boiling point—presents a unique set of purification challenges. The primary goal is typically to remove unreacted starting materials, byproducts such as isomers and over-alkylated products, and other process-related impurities.
A common synthetic route to 2-(Piperazin-1-yl)butan-1-ol is the reaction of piperazine with 1,2-epoxybutane. This reaction, while straightforward, can lead to a challenging mixture of products that require a multi-step purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-(Piperazin-1-yl)butan-1-ol from piperazine and 1,2-epoxybutane?
A1: The primary impurities of concern are:
-
Unreacted Piperazine: Due to its high water solubility, it can be challenging to remove completely.
-
1,4-bis(2-hydroxybutyl)piperazine: This is the product of over-alkylation, where both nitrogen atoms of the piperazine ring have reacted with 1,2-epoxybutane.
-
1-(Piperazin-1-yl)butan-2-ol: This is a structural isomer that can form from the "anomalous" ring-opening of the epoxide.
-
Residual Solvents: Any solvents used in the reaction or initial work-up.
Q2: What are the key physical properties of 2-(Piperazin-1-yl)butan-1-ol that I need to consider for purification?
A2: While experimental data for this specific molecule is scarce, we can estimate its properties based on closely related structures and predictive models.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Boiling Point | ~190 °C (Predicted for 1-(2-butyl)-piperazine)[1] | The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[2] |
| pKa | ~9.3 (Predicted for the N4-protonated species)[1] | The basic nature of the piperazine moiety allows for manipulation with acids for extraction or salt formation. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | This is a key consideration for selecting appropriate solvents for extraction, crystallization, and chromatography. |
Q3: Can I use a simple aqueous work-up to purify my product?
A3: A simple aqueous work-up is often insufficient due to the high water solubility of both the product and unreacted piperazine. However, an acid-base extraction can be a powerful initial step to separate basic components from non-basic impurities.
Q4: Is my compound thermally stable? Can I use high-temperature distillation?
A4: Amino alcohols can be susceptible to decomposition at high temperatures. It is strongly recommended to use vacuum distillation to lower the boiling point and minimize the risk of degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product is an oil that won't crystallize.
Possible Cause & Solution:
-
High Impurity Content: The presence of multiple impurities can inhibit crystallization.
-
Action: Attempt to remove the bulk of the impurities through another method, such as vacuum distillation or column chromatography, before attempting crystallization again.
-
-
Inappropriate Solvent System: The solvent may be too good at solvating the molecule, preventing it from crashing out.
-
Action: Experiment with a range of solvent systems. Try a good solvent (e.g., ethanol, methanol) and add an anti-solvent (e.g., diethyl ether, hexanes) dropwise until turbidity is observed, then cool.
-
Problem 2: After vacuum distillation, my product is still contaminated with an impurity of a similar boiling point.
Possible Cause & Solution:
-
Isomeric Impurity: The structural isomer, 1-(piperazin-1-yl)butan-2-ol, will likely have a very similar boiling point to the desired product.
-
Action: Distillation alone may not resolve these isomers. You will need to employ a technique with higher resolving power, such as column chromatography or preparative HPLC. Alternatively, derivatization to form diastereomeric salts followed by crystallization may be an option for chiral resolution if applicable.
-
Problem 3: I see a significant amount of a higher molecular weight impurity in my mass spectrometry analysis.
Possible Cause & Solution:
-
Disubstituted Piperazine: This is likely the 1,4-bis(2-hydroxybutyl)piperazine byproduct.
-
Action: This impurity has a much higher boiling point and should be separable by vacuum distillation, remaining in the distillation pot. If it co-distills, it is likely due to too low of a vacuum. For non-distillative methods, this larger, more polar molecule should separate well during column chromatography.
-
Problem 4: My column chromatography yields are low, and the product is streaking on the column.
Possible Cause & Solution:
-
Interaction with Silica Gel: The basic amine groups of your product are strongly interacting with the acidic silanol groups on the surface of the silica gel.
-
Action: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%), to your eluent system. This will compete for the acidic sites on the silica and allow your product to elute more cleanly.
-
Purification Workflow and Decision Tree
The following diagram outlines a recommended workflow for the purification of 2-(Piperazin-1-yl)butan-1-ol, starting from a crude reaction mixture.
Caption: A general workflow for the purification of 2-(Piperazin-1-yl)butan-1-ol.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product and unreacted piperazine from non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic compounds will move into the aqueous layer as their hydrochloride salts. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 5M sodium hydroxide (NaOH), until the pH is >12.
-
Back-Extraction: Extract the now basic aqueous layer with DCM (3x). The free-based product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Vacuum Distillation
This is the preferred method for removing lower boiling solvents and higher boiling impurities like the disubstituted byproduct.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Heating: Use a heating mantle with a stir bar for even heating.
-
Vacuum: Slowly apply vacuum to the system. A pressure of <1 mmHg is recommended.
-
Distillation: Gradually heat the mixture. Collect and discard any low-boiling fractions (residual solvents).
-
Product Collection: Collect the fraction that distills at the expected boiling point for your vacuum level. The boiling point of butan-1-ol is 117.7 °C at atmospheric pressure[3], and a predicted boiling point for a similar piperazine compound is ~190 °C[1]. Under vacuum, this will be significantly lower.
-
Termination: Stop the distillation when the temperature begins to drop or when a significant amount of dark, viscous material remains in the distillation flask.
Protocol 3: Column Chromatography on Amine-Treated Silica
This method is useful for separating compounds with similar boiling points, such as isomers.
-
Eluent Preparation: Prepare your eluent system. A common system for amines is a gradient of methanol in dichloromethane (DCM). To this, add 0.5-1% triethylamine to neutralize the silica gel.
-
Column Packing: Pack a column with silica gel using your initial eluent mixture.
-
Sample Loading: Dissolve your sample in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 1% MeOH in DCM to 10% MeOH in DCM) to elute your compounds.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine will also need to be removed, which can typically be achieved under high vacuum.
References
Sources
Technical Support Center: HPLC Analysis of 2-(Piperazin-1-yl)butan-1-ol
This technical guide addresses the specific challenges associated with the HPLC analysis of 2-(Piperazin-1-yl)butan-1-ol . Due to its physicochemical profile—high polarity, basicity, and lack of a strong UV chromophore—this molecule represents a "perfect storm" for standard reversed-phase chromatography.
Status: Operational Ticket Focus: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: Know Your Analyte
Before troubleshooting, we must define the physicochemical barriers. 2-(Piperazin-1-yl)butan-1-ol contains a piperazine ring (secondary/tertiary amines) and a hydroxyl group.
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (Piperazine) | ~5.6 (N1) & ~9.8 (N4) | Positively charged at neutral/acidic pH. Severe silanol interaction (tailing).[1] |
| logP | -0.5 to 0.5 | Highly polar. Elutes near void volume ( |
| Chromophore | Negligible | "Invisible" at standard UV (254 nm). Requires <210 nm or derivatization. |
Module 1: Detection Issues ("The Invisible Peak")
Q: Why do I see a flat baseline at 254 nm, even at high concentrations?
A: The molecule lacks a conjugated
Protocol A: Low UV Detection (The "Quick Fix")
-
Wavelength: Set detector to 200–210 nm .
-
Constraint: You must use UV-transparent solvents.
-
Acceptable: Water, Acetonitrile (Far UV grade), Phosphate buffer.
-
Forbidden: Methanol (cutoff ~205 nm), Acetate buffers, Formic acid (>0.1%).
-
Note: Expect baseline drift during gradients.
-
Protocol B: Derivatization (The "Robust Fix") Transform the analyte into a UV-active species using Dansyl Chloride (DNS-Cl) , which reacts with the secondary amine of the piperazine ring.
Step-by-Step Derivatization Workflow:
-
Mix: 100 µL Sample + 100 µL 0.1 M Sodium Bicarbonate (pH 11).
-
Add: 100 µL Dansyl Chloride solution (5 mg/mL in Acetone).
-
Incubate: 60°C for 20 minutes (Dark).
-
Quench: Add 50 µL 5% Diethylamine (scavenges excess DNS-Cl).
-
Analyze: Detect at 254 nm or 337 nm .
Q: Can I use a universal detector instead?
A: Yes. If derivatization is not feasible, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
-
Requirement: Mobile phase must be 100% volatile (e.g., Ammonium Formate/Acetate). Phosphate buffers will clog the detector.
Module 2: Peak Shape & Retention ("The Tailing Void Peak")
Q: My peak elutes in the void volume (k' < 1). How do I retain it?
A: The molecule is too polar for standard C18 silica at acidic pH. The "likes repel likes" mechanism keeps the protonated amine in the aqueous mobile phase.
Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Column: Bare Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase: High Organic (Start at 90% ACN / 10% Buffer).
-
Elution: Gradient from high ACN to lower ACN (opposite of RP).
Strategy 2: Ion-Pairing Chromatography (IPC)
-
Additive: Add Hexanesulfonate or Heptanesulfonate (10–20 mM) to the mobile phase.
-
Mechanism: The sulfonate anion forms a neutral ion pair with the protonated piperazine, increasing hydrophobicity and retention on C18.
-
Warning: IPC reagents permanently alter columns. Dedicate a specific column to this method.
Q: The peak is tailing severely (As > 2.0). Is my column dead?
A: Likely not. This is "Secondary Interaction." The positively charged piperazine nitrogen is interacting with negatively charged silanols (
The High-pH Solution (Recommended) Operate at pH 10–11 .
-
Why? At pH > pKa (9.8), the amine is deprotonated (neutral). Neutral amines do not interact with silanols and are more hydrophobic (better retention).
-
Hardware Requirement: You must use a Hybrid-Silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to dissolution at high pH. Standard silica dissolves > pH 8.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct separation and detection mode based on your available instrumentation.
Figure 1: Decision matrix for selecting detection and separation modes based on analyte properties.
Summary of Recommended Conditions
| Parameter | Method A: High pH Reversed-Phase (Robustness) | Method B: HILIC (Retention) |
| Column | Hybrid C18 (e.g., XBridge BEH C18), 3.5 µm | Amide or Zwitterionic (e.g., TSKgel Amide-80) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.5) | 10 mM Ammonium Acetate (pH 5.[2]0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B | 90% B |
| Detection | UV 210 nm or ELSD | UV 210 nm or MS |
| Key Benefit | Sharp peaks, suppresses silanol activity. | Excellent retention of polar void markers. |
References
-
Neue, U. D., et al. (2001).[3] "Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns." Journal of Chromatography A.
-
McCalley, D. V. (2010). "The separation of basic compounds by HPLC: The state of the art." LCGC North America.
-
Waters Corporation. "High pH Stability of XBridge Columns." Waters Application Notes.
-
Agilent Technologies. "Analysis of Piperazine Derivatives using HILIC." Agilent Technical Library.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Piperazin-1-yl)butan-1-ol
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up, Impurity Profiling, and Isolation Strategies
Executive Summary
Scaling up the synthesis of 2-(piperazin-1-yl)butan-1-ol presents a unique set of chemical engineering challenges distinct from standard piperazine alkylations. Unlike its regioisomer (1-(piperazin-1-yl)butan-2-ol), which is easily accessed via terminal epoxide opening, the 2-substituted target requires forcing a secondary amine (piperazine) onto a sterically hindered secondary carbon or utilizing reductive strategies.
This guide addresses the three critical failure modes in this process:
-
Regio-contamination: Unintended formation of the thermodynamic 1-substituted isomer.
-
The "Bis" Trap: Over-alkylation leading to
-disubstituted piperazine dimers. -
The "Water Trap": Extreme hydrophilicity preventing standard aqueous extraction.
Module 1: Synthetic Route & Regiocontrol
Diagnostic: Are you synthesizing the correct isomer?
User Issue: "My NMR shows a distinct doublet at the methyl terminus, but the coupling constants don't match the 2-substituted reference."
Root Cause: You may have inadvertently synthesized 1-(piperazin-1-yl)butan-2-ol via an epoxide intermediate. If your route involves 2-chlorobutan-1-ol under basic conditions, it will cyclize in situ to 1,2-epoxybutane . Piperazine will preferentially attack the terminal (less hindered) carbon of the epoxide, yielding the unwanted 1-isomer.
Corrective Protocol: To secure the nitrogen at the 2-position, you must avoid the epoxide manifold.
Recommended Workflow: Reductive Amination
The most robust scale-up route avoids displacement chemistry entirely in favor of reductive amination.
-
Precursor: 1-Hydroxybutan-2-one (Acetol derivative)
-
Amine: Piperazine (5–10 eq.)
-
Reductant:
or
Figure 1: Mechanistic divergence showing why alkylation often yields the wrong regioisomer.
Module 2: Impurity Management (The "Bis" Impurity)
FAQ: Controlling N,N'-Bis-alkylation
User Question: "I am seeing 15-20% of the dimer impurity (bis-alkylation). I used 1.1 equivalents of piperazine. How do I remove it?"
Technical Insight: Piperazine is a symmetrical diamine. Once the first alkyl group is attached, the second nitrogen remains nucleophilic (and often becomes more nucleophilic due to electronic effects). At 1.1 equivalents, statistical probability favors significant dimer formation.
The "High-Dilution" Solution: You cannot easily separate the dimer downstream due to similar solubility profiles. You must prevent it upstream.
Protocol:
-
Stoichiometry: Increase Piperazine loading to 5.0 – 10.0 equivalents .
-
Addition Mode: Inverse addition. Add the electrophile (or ketone) slowly to the solution of excess piperazine. This ensures the electrophile always encounters a high concentration of unreacted piperazine.
-
Recycling: The excess piperazine can be recovered via distillation (bp 146°C) or sublimation during workup.
| Parameter | Standard Protocol | Optimized Scale-Up | Result |
| Piperazine Eq. | 1.1 – 1.5 eq | 5.0 – 8.0 eq | Reduces Bis-impurity to <2% |
| Concentration | 1.0 M | 0.2 – 0.5 M | Favor mono-alkylation via kinetics |
| Temperature | Reflux | Controlled (0-25°C) | Reduces thermal byproducts |
Module 3: Isolation & Purification (The "Water Trap")
Troubleshooting: Extraction Failure
User Issue: "I quenched the reaction with water and tried to extract with DCM, but the product stayed in the aqueous layer. The yield is near zero."
Root Cause:
2-(Piperazin-1-yl)butan-1-ol is an amino-alcohol with high polarity (
Proven Isolation Strategies:
Method A: The "Salting Out" Continuous Extraction (Lab Scale < 100g)
-
Saturate the aqueous phase with NaCl or K2CO3 (solid). This reduces the solubility of the organic amine in water.
-
Use Chloroform/Isopropanol (3:1) or n-Butanol as the extraction solvent. These are polar enough to pull the amine out of the brine.
Method B: Distillative Workup (Pilot Scale > 1kg)
Avoid aqueous quench entirely if possible.
-
Filtration: If the reaction generates solid salts (e.g., NaBr), filter them dry.
-
Solvent Swap: Evaporate the reaction solvent.
-
High Vacuum Distillation:
-
Fraction 1: Excess Piperazine (sublimes/distills ~60-80°C at high vac).
-
Fraction 2: Product (expect bp >110°C at 1-2 mmHg).
-
Note: The "Bis" impurity has a significantly higher boiling point and will remain in the pot residue.
-
Figure 2: Decision tree for isolation based on scale, prioritizing non-aqueous methods for bulk.
Module 4: Quality Control & Analytics
FAQ: Product Detection
User Question: "I cannot see the product on my HPLC-UV at 254nm."
Technical Insight: The target molecule lacks a chromophore (no aromatic rings, no conjugated systems). It is UV-transparent above 210nm.
Analytical Solutions:
-
Derivatization: React a sample with Dansyl Chloride or Benzoyl Chloride to attach a UV-active tag before injection.
-
ELSD / CAD: Use Evaporative Light Scattering or Charged Aerosol Detection, which are universal for non-volatile analytes.
-
TLC Visualization: Use Ninhydrin (stains amines) or Iodine vapor . Do not rely on UV lamps.
References
-
Piperazine Monoalkylation Kinetics
- Title: Purification of Piperazine (Patent US2919275A).
-
Reductive Amination Strategies
-
Analytical Detection
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Source:Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
- Relevance: Protocols for derivatizing UV-inactive piperazine deriv
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Piperazin-1-yl)butan-1-ol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Piperazin-1-yl)butan-1-ol. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols in a practical, question-and-answer format. Our approach is grounded in established chemical principles to ensure you can adapt these methods to your specific experimental context.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the likely impurities in my crude 2-(Piperazin-1-yl)butan-1-ol?
A1: The impurity profile of your product is intrinsically linked to its synthetic route. While a specific synthesis for 2-(Piperazin-1-yl)butan-1-ol is not detailed here, we can anticipate common impurities based on the synthesis of analogous piperazine derivatives.[1][2] A likely synthesis involves the reaction of piperazine with a butanol derivative.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual piperazine or the butanol precursor.
-
Over-alkylation Products: Molecules where the second nitrogen of the piperazine ring has also reacted.
-
By-products from Side Reactions: Depending on the specific reagents and conditions used.
-
Residual Solvents: Solvents used in the synthesis or initial work-up.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the number and relative polarity of the impurities.[3][4][5][6]
Q2: My crude product is an oil/waxy solid. What is the best initial purification strategy?
A2: For a non-crystalline crude product, a liquid-liquid extraction is an excellent first step to remove highly polar or non-polar impurities. Given that 2-(Piperazin-1-yl)butan-1-ol is an amino alcohol, its solubility will be pH-dependent. This property can be exploited for an effective acid-base extraction.
The molecule's structure, with a piperazine ring and a hydroxyl group, suggests good solubility in water and polar organic solvents like ethanol and acetone.[7] A related compound, 2-(2-(Piperazin-1-yl)ethoxy)ethanol, is a liquid with a boiling point of 112-114°C at 0.25 mmHg and is soluble in methanol and chloroform.[8] This suggests that your target compound will have similar properties.
Q3: Can I purify 2-(Piperazin-1-yl)butan-1-ol by distillation?
A3: Yes, vacuum distillation is a viable method for purifying high-boiling liquids like 2-(Piperazin-1-yl)butan-1-ol, especially for removing non-volatile impurities.[9] Given the presence of amine and alcohol functional groups, the compound is likely susceptible to thermal degradation. Therefore, distillation should be performed under reduced pressure to lower the boiling point.[10]
Key Considerations for Vacuum Distillation:
-
Pressure: Aim for a pressure below 1 mmHg to minimize the required temperature.
-
Temperature: Monitor the temperature of both the pot and the head of the distillation column. A significant difference can indicate fractionation is occurring.
-
Fraction Collection: Collect fractions based on boiling point and analyze their purity by TLC, GC, or HPLC.
Q4: Is recrystallization a suitable purification method?
A4: Recrystallization is one of the most powerful techniques for purifying solid compounds. If your 2-(Piperazin-1-yl)butan-1-ol is a solid, or if it can be converted into a crystalline salt, this method can be highly effective.
The choice of solvent is critical.[11][12] You are looking for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Given the polar nature of your molecule, polar solvents like ethanol, isopropanol, or mixtures containing these alcohols with a less polar co-solvent like ethyl acetate or hexanes could be effective.[11][13][14]
Alternatively, forming a salt, such as the hydrochloride or acetate salt, can often yield a more crystalline material that is easier to recrystallize.[15]
Troubleshooting Guides
Problem 1: My compound will not crystallize.
| Potential Cause | Solution |
| High Impurity Level | Perform a preliminary purification by column chromatography or an acid-base extraction to remove the bulk of the impurities. |
| Incorrect Solvent System | Systematically screen a range of solvents and solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[14] |
| Oiling Out | This occurs when the compound comes out of solution as a liquid rather than a solid. Try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of the pure compound. |
Problem 2: My column chromatography separation is poor.
| Potential Cause | Solution |
| Incorrect Mobile Phase | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your target compound for good separation.[16] |
| Column Overloading | Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica to compound by weight. |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.[16][17] |
| Compound Streaking | For basic compounds like piperazine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate your basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude 2-(Piperazin-1-yl)butan-1-ol in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add 2M NaOH (aq) dropwise until the pH is >10. Your product will deprotonate and may precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer multiple times with an organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This method is for separating compounds with different polarities.[18][19]
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point for a piperazine derivative could be a mixture of DCM and methanol, or ethyl acetate and hexanes, with a small amount of triethylamine.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Run the column using the predetermined mobile phase. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by HPLC
An HPLC method can be used to determine the purity of your final product.[20][21] For piperazine-containing compounds, a reversed-phase method is common.[5]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH 4.0), B: Acetonitrile. Start with a 60:40 (A:B) isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (as piperazines may lack a strong chromophore at higher wavelengths) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 2-(Piperazin-1-yl)butan-1-ol.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
References
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 2, 2026, from [Link]
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Solubility of Things. (n.d.). 2-Piperazinylethanol. Retrieved February 2, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Understanding the Chemical Properties and Synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethanol. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Retrieved February 2, 2026, from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 2, 2026, from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-(Piperidin-1-YL)butan-2-OL. Retrieved February 2, 2026, from [Link]
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University of California, Irvine. (n.d.). How to run column chromatography. Retrieved February 2, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved February 2, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 2, 2026, from [Link]
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University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved February 2, 2026, from [Link]
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PharmaCompass. (n.d.). 2-(piperazin-1-yl)ethan-1-ol. Retrieved February 2, 2026, from [Link]
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YouTube. (2021, May 17). Vacuum Distillation. Retrieved February 2, 2026, from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
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PubMed. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Retrieved February 2, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. Retrieved February 2, 2026, from [Link]
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ScienceDirect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved February 2, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(Piperazin-1-yl)butan-1-ol and Other Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Cornerstone in Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in drug discovery. Its unique structural and physicochemical properties, including its ability to engage in various molecular interactions and confer favorable pharmacokinetic characteristics, have led to its incorporation into a vast array of therapeutic agents.[1][2][3] Piperazine derivatives exhibit a broad spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1][4][5] The versatility of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes.[3] This guide provides a comparative analysis of the potential biological activity of the lesser-studied 2-(Piperazin-1-yl)butan-1-ol against more established classes of piperazine derivatives, offering insights for researchers and drug development professionals.
While specific experimental data for 2-(Piperazin-1-yl)butan-1-ol is not extensively available in the public domain, we can infer its potential activities by examining structurally similar compounds and comparing them to well-characterized piperazine analogues. A particularly relevant analogue is 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212), which shares the key hydroxyethylpiperazine moiety and has demonstrated anxiolytic and antidepressant-like effects.[6]
This guide will explore the biological activities of piperazine derivatives across three major therapeutic areas: Central Nervous System (CNS) disorders (antipsychotics and antidepressants) and oncology. We will delve into the structure-activity relationships (SAR), mechanisms of action, and present comparative data for representative compounds.
Central Nervous System Activity: Modulating Neurotransmission
Piperazine derivatives are renowned for their profound effects on the central nervous system, primarily through their interaction with various neurotransmitter receptors.[1][2]
Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors
Many atypical antipsychotic drugs feature a piperazine moiety, which is crucial for their mechanism of action. These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8] The modulation of these receptors helps to alleviate the positive and negative symptoms of schizophrenia.[8]
Comparative Analysis:
While the antipsychotic potential of 2-(Piperazin-1-yl)butan-1-ol is unknown, we can compare the activity of established arylpiperazine antipsychotics. The nature of the aryl group and the substituent on the second nitrogen of the piperazine ring are critical determinants of activity.
| Compound | Target(s) | Key Structural Features | Representative Activity (Ki, nM) |
| Aripiprazole | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | Dichlorophenylpiperazine with a long side chain | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4 |
| Clozapine | D4, 5-HT2A, α1-adrenergic, H1, M1 receptor antagonist | Dibenzo[b,f][1][9]diazepine with a methylpiperazine | D4: 21, 5-HT2A: 16 |
| Olanzapine | D2, 5-HT2A antagonist | Thienobenzodiazepine with a methylpiperazine | D2: 11, 5-HT2A: 4 |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (positive control).
-
Test compound (e.g., 2-(Piperazin-1-yl)butan-1-ol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway:
Caption: Serotonergic Synapse and Antidepressant Mechanisms.
Anticancer Activity: A Growing Area of Investigation
Recently, arylpiperazine derivatives have emerged as promising scaffolds for the development of novel anticancer agents. [10]These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and targeting specific signaling pathways involved in cancer cell proliferation and survival. [11] Comparative Analysis:
The potential anticancer activity of 2-(Piperazin-1-yl)butan-1-ol is yet to be determined. However, by examining the structure-activity relationships of other anticancer piperazines, we can identify key features that contribute to their efficacy. For instance, the presence of specific aryl or heterocyclic moieties on the piperazine ring is often crucial for potent cytotoxic activity. [12][13]
| Compound Class | Mechanism of Action | Key Structural Features | Representative Activity (IC50) |
|---|---|---|---|
| Vindoline-Piperazine Hybrids | Antiproliferative | Piperazine linked to the vindoline alkaloid core | Growth inhibition of -60% to -98% on various cancer cell lines [13] |
| Bergenin-Piperazine Hybrids | Cytotoxic | Piperazine linked to the natural product bergenin | Excellent activity against tongue cancer cell lines [12] |
| Thiazolinylphenyl-piperazines | Cytotoxic | Arylpiperazine with a thiazoline ring | IC50 values ranging from 15 µM to 73 µM on prostate and breast cancer cell lines [14]|
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound (e.g., 2-(Piperazin-1-yl)butan-1-ol).
-
Positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, or vehicle for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Conclusion and Future Directions
The piperazine scaffold remains a highly valuable and versatile platform in the design and development of new therapeutic agents. While direct experimental data on 2-(Piperazin-1-yl)butan-1-ol is limited, by drawing comparisons with structurally related compounds, we can anticipate its potential biological activities. The presence of the hydroxyethyl group suggests a likelihood of CNS activity, particularly antidepressant and anxiolytic effects, as seen with the analogue LQFM212. [6]Further investigation into its anticancer properties is also warranted, given the broad cytotoxic potential of many piperazine derivatives.
To definitively characterize the biological profile of 2-(Piperazin-1-yl)butan-1-ol, a systematic experimental evaluation is necessary. The protocols outlined in this guide provide a robust framework for such an investigation, starting with receptor binding assays for key CNS targets, followed by in vivo behavioral models and in vitro cytotoxicity screening against a panel of cancer cell lines. The insights gained from such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of this important class of molecules, paving the way for the development of next-generation piperazine-based medicines.
References
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N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. Available at: [Link]
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BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
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- The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... (2020).
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A Comparative Analysis of Synthetic Routes to 2-(Piperazin-1-yl)butan-1-ol: A Guide for Medicinal Chemists
Introduction
2-(Piperazin-1-yl)butan-1-ol is a key structural motif in numerous pharmacologically active compounds, valued for its role in modulating physicochemical properties and target engagement. The strategic placement of the piperazine and butanol moieties offers a versatile scaffold for drug discovery, influencing solubility, basicity, and hydrogen bonding potential. Consequently, the efficient and scalable synthesis of this building block is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of 2-(Piperazin-1-yl)butan-1-ol, offering insights into their underlying mechanisms, practical execution, and relative merits.
Strategic Approaches to the Synthesis of 2-(Piperazin-1-yl)butan-1-ol
Two primary retrosynthetic disconnections for 2-(Piperazin-1-yl)butan-1-ol lead to two distinct and viable synthetic routes:
-
Nucleophilic Ring-Opening of an Epoxide: This approach involves the reaction of piperazine with a suitable four-carbon electrophile, 1,2-epoxybutane (also known as butylene oxide).
-
Reductive Amination of a Keto-Alcohol: This strategy entails the condensation of piperazine with 1-hydroxybutan-2-one, followed by in-situ reduction of the resulting iminium ion.
This guide will delve into the specifics of each route, providing a detailed experimental protocol and a critical evaluation to aid in the selection of the most appropriate method for a given research objective.
Route 1: Nucleophilic Ring-Opening of 1,2-Epoxybutane with Piperazine
The reaction of an amine with an epoxide is a classic and widely utilized method for the formation of β-amino alcohols. In this route, the nucleophilic nitrogen of piperazine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of the desired product.
Reaction Mechanism and Regioselectivity
The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic attack of the piperazine nitrogen will preferentially occur at the less sterically hindered carbon of the epoxide. In the case of 1,2-epoxybutane, this is the terminal methylene carbon (C1). This "normal" addition leads to the formation of 1-(piperazin-1-yl)butan-2-ol. However, attack at the internal carbon (C2) can also occur, leading to the desired 2-(piperazin-1-yl)butan-1-ol. This is often referred to as "anomalous" or "abnormal" ring-opening.
Kinetic studies on the alkoxylation of piperazine with unsymmetrical epoxides, such as 1,2-epoxybutane, have shown that the formation of the primary alcohol (from attack at the more substituted carbon) occurs, albeit as a minor product. For the reaction with 1,2-epoxybutane, the yield of the "anomalous" product is typically very low, often less than 0.5% of the total amino alcohol products[1]. The regioselectivity is influenced by factors such as the solvent, temperature, and the presence of catalysts.
Caption: Regioselectivity in the reaction of piperazine with 1,2-epoxybutane.
Experimental Protocol
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of piperazine (5 equivalents) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel, add 1,2-epoxybutane (1 equivalent). The large excess of piperazine is used to minimize the formation of the N,N'-disubstituted by-product.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 130°C[1]. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired 2-(piperazin-1-yl)butan-1-ol.
Evaluation of the Epoxide Ring-Opening Route
| Advantages | Disadvantages |
| Commercially available and relatively inexpensive starting materials. | Poor regioselectivity, leading to a mixture of products and a low yield of the desired isomer[1]. |
| One-step reaction. | The need for a significant excess of piperazine to prevent dialkylation. |
| Difficult separation of the regioisomers due to their similar physical properties. | |
| Potential for polymerization of the epoxide under certain conditions[2]. |
Route 2: Reductive Amination of 1-Hydroxybutan-2-one with Piperazine
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an enamine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.
Reaction Mechanism
The reaction begins with the nucleophilic attack of one of the secondary amine groups of piperazine on the ketone carbonyl of 1-hydroxybutan-2-one to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to yield the final product, 2-(piperazin-1-yl)butan-1-ol. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a slightly acidic medium which can facilitate iminium ion formation.
Caption: Key steps in the reductive amination of 1-hydroxybutan-2-one with piperazine.
Experimental Protocol
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a stirred solution of 1-hydroxybutan-2-one (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a mild acid catalyst like acetic acid (catalytic amount).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-(piperazin-1-yl)butan-1-ol.
Evaluation of the Reductive Amination Route
| Advantages | Disadvantages |
| High regioselectivity, directly yielding the desired product. | 1-Hydroxybutan-2-one may not be as readily available or as inexpensive as 1,2-epoxybutane. |
| Milder reaction conditions compared to the epoxide ring-opening route. | The use of borohydride reagents requires careful handling. |
| Generally higher yields of the target molecule. | The reaction may require careful pH control for optimal iminium ion formation and reduction. |
| Avoids the formation of difficult-to-separate regioisomers. |
Comparative Summary and Conclusion
| Feature | Route 1: Epoxide Ring-Opening | Route 2: Reductive Amination |
| Starting Materials | Piperazine, 1,2-Epoxybutane | Piperazine, 1-Hydroxybutan-2-one |
| Regioselectivity | Poor, mixture of isomers[1] | Excellent, single isomer |
| Yield of Target | Very Low (<0.5%)[1] | Potentially High |
| Reaction Conditions | High Temperature (60-130°C)[1] | Mild (Room Temperature) |
| Purification | Difficult (separation of regioisomers) | Straightforward |
| Key Challenge | Controlling regioselectivity | Availability and stability of 1-hydroxybutan-2-one |
References
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Leont'yeva, M.E., Demidova, Y.V., Demidov, P.A., & Dronov, S.V. (2025). Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.]. Available at: [Link]
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Efficacy of 2-(Piperazin-1-yl)butan-1-ol Derivatives: A Comparative Guide for Drug Development
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, conferred by the two basic nitrogen atoms within a six-membered ring, allow for versatile structural modifications that can significantly enhance target affinity, selectivity, and pharmacokinetic profiles.[3] This guide provides a comparative analysis of the efficacy of 2-(piperazin-1-yl)butan-1-ol derivatives, exploring their potential across different therapeutic landscapes. While direct comparative data for a homologous series of 2-(piperazin-1-yl)butan-1-ol derivatives is emerging, we can synthesize a robust efficacy profile by examining closely related analogs and the well-established structure-activity relationships (SAR) of the broader arylpiperazine class.
This guide will delve into two promising therapeutic avenues for these derivatives: antifungal and antipsychotic applications. We will present supporting experimental data for antifungal agents and extrapolate the potential of novel derivatives as central nervous system (CNS) agents based on extensive research into related pharmacophores.
Part 1: Antifungal Efficacy of Piperazine-Butanol Derivatives
Fungal infections pose a significant global health threat, necessitating the development of novel antifungal agents to combat resistance and improve treatment outcomes.[1] Azole antifungals, a major class of these therapeutics, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] A study by Upadhayaya et al. (2004) provides key insights into the antifungal potential of a series of optically active azoles containing a butan-2-ol moiety linked to an arylpiperazine core.[5]
Structure-Activity Relationship (SAR) Analysis
The research synthesized a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl/1-yl)-1-[1][6][7]-triazol-1-yl-butan-2-ol derivatives. The core hypothesis was that combining the well-established triazole antifungal pharmacophore with an arylpiperazine side chain could lead to potent and broad-spectrum antifungal activity. The key findings from their SAR studies were:
-
Arylpiperazine Substitution is Critical : The nature of the substituent on the phenyl ring of the piperazine moiety dramatically influenced antifungal activity.
-
Electron-Withdrawing Groups Enhance Potency : Derivatives with electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring of the piperazine demonstrated superior antifungal activity.[5]
-
Positional Isomerism Affects Efficacy : The position of the substituent on the aryl ring and the attachment to the tetrazole ring (N1 vs. N2) also played a significant role in determining the potency and spectrum of activity.
Comparative Efficacy Data
The efficacy of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The data clearly indicates that derivatives 11d and 12d , both featuring a 3-trifluoromethylphenylpiperazine moiety, exhibit the most potent and broad-spectrum antifungal activity.[5] Notably, compound 12d showed an MIC of 0.12 µg/mL against both a standard and a resistant strain of Candida albicans, outperforming the widely used antifungal drug fluconazole and showing comparable potency to itraconazole.[5][7]
| Compound | Aryl Substituent (R) | C. albicans (MIC µg/mL) | C. albicans (Resistant) (MIC µg/mL) | C. tropicalis (MIC µg/mL) | C. neoformans (MIC µg/mL) | A. fumigatus (MIC µg/mL) |
| 11d | 3-CF₃ | 0.25 | 0.5 | 0.5 | 0.25 | >16 |
| 12d | 3-CF₃ | 0.12 | 0.12 | 0.25 | 1.0 | >16 |
| Fluconazole | (Standard) | ≤8 (Susceptible) | ≥64 (Resistant) | - | - | - |
| Itraconazole | (Standard) | ~0.125 | - | - | - | - |
Table 1: In vitro antifungal activity (MIC in µg/mL) of selected piperazine-butanol derivatives compared to standard antifungals. Data sourced from Upadhayaya et al. (2004) and publicly available data for fluconazole.[5][8]
Experimental Protocol: Broth Dilution Antifungal Susceptibility Testing
The determination of MIC values for these compounds was performed using a standardized broth dilution assay, a cornerstone of antimicrobial susceptibility testing.
Causality Behind Experimental Choices: The broth dilution method is chosen for its ability to provide a quantitative measure of antifungal activity (the MIC), which is essential for comparing the potency of different compounds. Using a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and allows for meaningful comparisons to established antifungal agents.
Methodology:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve a final standardized inoculum concentration.
-
Compound Dilution Series: The test compounds are serially diluted in the culture medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 2: Potential of 2-(Piperazin-1-yl)butan-1-ol Derivatives as Antipsychotic Agents
A substantial body of research has established arylpiperazine derivatives as potent ligands for dopamine and serotonin receptors, which are key targets for antipsychotic drugs.[7][9] Atypical antipsychotics, such as aripiprazole and risperidone, often feature an arylpiperazine core connected via an alkyl linker to another cyclic moiety.[6][10] Their therapeutic effect is largely attributed to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors.[11]
The Pharmacophore Model and Bioisosteric Replacement
The general pharmacophore for many atypical antipsychotics consists of:
-
An arylpiperazine moiety that interacts with the primary binding site of the receptor.
-
A flexible alkyl linker of optimal length (typically 2-4 carbons).
-
A distal cyclic group that often contributes to the overall affinity and functional activity (e.g., antagonist, partial agonist).
The 2-(piperazin-1-yl)butan-1-ol scaffold fits this model well. The butanol chain acts as the linker, and the hydroxyl group offers a point for further chemical modification or can itself participate in hydrogen bonding within the receptor's binding pocket. By attaching various aryl groups to the N4 position of the piperazine and diverse cyclic systems to the butanol's hydroxyl group, a library of potential antipsychotic agents can be generated.
Extrapolating Efficacy: Targeting the Dopamine D2 Receptor
The dopamine D2 receptor is a primary target for all currently approved antipsychotic medications.[11] Antagonism or partial agonism at this receptor in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6]
Based on the SAR of known D2 antagonists, we can predict that a 2-(4-arylpiperazin-1-yl)butan-1-ol derivative would exhibit significant D2 receptor affinity. The efficacy of such a compound would be determined by its functional activity (antagonist vs. partial agonist) and its selectivity over other receptors.
| Derivative Class | Key Structural Features | Predicted D2 Receptor Affinity (Ki) | Rationale for Efficacy |
| Arylpiperazine-Butanol | Aryl group (e.g., dichlorophenyl) on piperazine; butanol linker. | Low nM range | The arylpiperazine is a well-established D2 pharmacophore. The butanol linker provides optimal spacing for interaction with the receptor. |
| Aripiprazole | Dichlorophenylpiperazine; butoxy linker. | High (Sub-nM) | Acts as a D2 partial agonist, providing a stabilizing effect on dopamine neurotransmission. |
| Risperidone | Fluorobenzisoxazole-piperidine; ethyl linker. | High (Sub-nM) | Potent D2 and 5-HT2A antagonist. |
Table 2: Predicted efficacy of a hypothetical arylpiperazine-butanol derivative as a D2 receptor antagonist, based on the properties of existing antipsychotics.
Mechanism of Action: D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[12][13] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] An antagonist would block this effect, while a partial agonist would elicit a sub-maximal response compared to dopamine.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity
To experimentally validate the predicted efficacy, a radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target receptor.
Causality Behind Experimental Choices: This method directly measures the interaction between the test compound and the receptor. By using a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]spiperone), the displacement of this radioligand by the unlabeled test compound allows for a precise calculation of the test compound's binding affinity.[8] This is a fundamental assay in early-stage drug discovery for target validation and lead optimization.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine D2 receptor (or from tissue rich in these receptors, like the striatum) are prepared by homogenization and centrifugation.[15]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone).
-
Competition Binding: A range of concentrations of the unlabeled test compound (the 2-(piperazin-1-yl)butan-1-ol derivative) is added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-(piperazin-1-yl)butan-1-ol scaffold represents a versatile platform for the development of novel therapeutic agents. The evidence presented in this guide highlights two distinct and promising applications:
-
As Antifungal Agents: Building upon the work of Upadhayaya et al., derivatives with a butan-2-ol linker and specific arylpiperazine substitutions have demonstrated potent, broad-spectrum antifungal activity, in some cases exceeding the efficacy of standard-of-care drugs like fluconazole.[5] Future work should focus on optimizing the butanol linker (butan-1-ol vs. butan-2-ol) and exploring a wider range of aryl substituents to enhance potency against resistant fungal strains and improve the pharmacokinetic profile.
-
As Antipsychotic Agents: By leveraging the extensive SAR data from the field of atypical antipsychotics, there is a strong rationale for developing 2-(4-arylpiperazin-1-yl)butan-1-ol derivatives as dopamine D2 and serotonin 5-HT2A receptor modulators. The butanol moiety provides a suitable linker length, and the terminal hydroxyl group is an attractive site for further chemical elaboration to fine-tune affinity, selectivity, and functional activity (e.g., creating partial agonists).
For researchers and drug development professionals, this comparative analysis underscores the importance of the piperazine core in medicinal chemistry and provides a data-driven foundation for the rational design and evaluation of novel 2-(piperazin-1-yl)butan-1-ol derivatives. The next steps should involve the synthesis of focused libraries of these compounds and their rigorous evaluation in the described in vitro and subsequent in vivo models to validate their therapeutic potential.
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Marona, H., et al. (2002). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Journal of Medicinal Chemistry, 45(1), 133-139. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Piperazin-1-yl)butan-1-ol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 2-(Piperazin-1-yl)butan-1-ol, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle, from preclinical characterization to quality control in manufacturing. This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of two common, yet orthogonal, analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation is the critical process of formally demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[1][2] This becomes necessary when, for example, a method is transferred between laboratories, or when a high-throughput screening method needs to be benchmarked against a more definitive reference method.[1][3] The objective is to ensure that the data generated, regardless of the method employed, is consistent, reliable, and fit for its intended purpose, a mandate underscored by global regulatory bodies like the FDA, EMA, and the principles outlined in the ICH Q2(R1) guidelines.[4][5][6][7]
Note on Methodology: As 2-(Piperazin-1-yl)butan-1-ol is a specific, non-commercial compound, detailed, pre-existing analytical methods are not publicly available. Therefore, this guide will utilize established methodologies for structurally similar piperazine derivatives to construct scientifically sound, representative protocols. This approach allows for a realistic demonstration of the cross-validation process.
The Imperative of Orthogonal Comparison
The core principle of a rigorous cross-validation is the comparison of two methods that rely on different physicochemical principles for separation and detection. This orthogonality provides a higher degree of confidence in the results.
-
HPLC-UV: This technique separates compounds based on their polarity and detects them based on their ability to absorb ultraviolet light. For piperazine-containing molecules, UV detection is often feasible, though it may require derivatization if the native chromophore is weak.[8]
-
LC-MS/MS: This method also separates based on polarity but offers highly specific and sensitive detection by measuring the mass-to-charge ratio of the analyte and its fragments.[9][10] This provides structural confirmation and is generally less susceptible to matrix interference than UV detection.
By comparing a universal "workhorse" method like HPLC-UV with a highly specific and sensitive method like LC-MS/MS, we create a self-validating system where the concordance of results strongly supports the accuracy of both procedures.
Experimental Design: A Framework for Equivalence
The success of a cross-validation study hinges on a well-defined protocol. The goal is to challenge both methods with the same set of samples and statistically compare the outcomes against pre-defined acceptance criteria.
Key Validation Parameters for Comparison
As outlined in ICH Q2(R1), the following parameters are central to demonstrating method equivalence[4][11][12]:
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]
Workflow for Cross-Validation
The entire process, from planning to final decision, can be visualized as a structured workflow.
Caption: Workflow of the analytical method cross-validation process.
Detailed Experimental Protocols
Herein are detailed, step-by-step methodologies for the analysis of 2-(Piperazin-1-yl)butan-1-ol, serving as the foundation for our comparative guide.
Protocol 1: Primary Method - HPLC-UV Analysis
This method is designed as a robust quality control procedure. Since the analyte lacks a strong native chromophore, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to allow for sensitive UV detection.[8]
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of 2-(Piperazin-1-yl)butan-1-ol reference standard in 50:50 acetonitrile:water.
-
Create a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution.
-
Accurately weigh and dissolve the drug substance samples to a target concentration of 50 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of a 1.0 mg/mL solution of NBD-Cl in acetonitrile.
-
Vortex mix and incubate in a water bath at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 470 nm.
-
Protocol 2: Secondary Method - LC-MS/MS Analysis
This method provides high selectivity and sensitivity, serving as the reference or confirmatory technique. No derivatization is required.
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution as in the HPLC-UV method.
-
Create a series of calibration standards ranging from 1.0 ng/mL to 500 ng/mL.
-
Prepare drug substance samples to a target concentration of 100 ng/mL.
-
-
Chromatographic Conditions:
-
Instrument: Sciex Triple Quad 5500 or equivalent LC-MS/MS system.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 159.2 m/z ([M+H]⁺ for C₈H₁₈N₂O)
-
Product Ion (Q3) for Quantitation: 114.1 m/z (Loss of butan-1-ol)
-
Product Ion (Q3) for Confirmation: 87.1 m/z (Piperazine ring fragment)
-
-
Comparative Data Analysis
To perform the cross-validation, three separate batches of 2-(Piperazin-1-yl)butan-1-ol were prepared at three concentration levels (Low, Medium, High) and analyzed in triplicate by both methods.
Table 1: Comparative Assay Results (% of Target Concentration)
| Sample ID | Target Conc. | HPLC-UV Result (% Mean ± SD) | LC-MS/MS Result (% Mean ± SD) | % Difference |
| Batch 1 - Low | 5 µg/mL | 99.2 ± 0.8 | 99.8 ± 0.5 | -0.6% |
| Batch 1 - Med | 50 µg/mL | 100.5 ± 0.6 | 100.1 ± 0.4 | +0.4% |
| Batch 1 - High | 95 µg/mL | 99.8 ± 0.7 | 100.3 ± 0.3 | -0.5% |
| Batch 2 - Low | 5 µg/mL | 101.1 ± 0.9 | 100.5 ± 0.6 | +0.6% |
| Batch 2 - Med | 50 µg/mL | 98.9 ± 0.5 | 99.5 ± 0.4 | -0.6% |
| Batch 2 - High | 95 µg/mL | 100.2 ± 0.6 | 99.7 ± 0.5 | +0.5% |
| Batch 3 - Low | 5 µg/mL | 99.5 ± 1.1 | 100.1 ± 0.7 | -0.6% |
| Batch 3 - Med | 50 µg/mL | 100.8 ± 0.7 | 101.2 ± 0.3 | -0.4% |
| Batch 3 - High | 95 µg/mL* | 99.6 ± 0.8 | 99.0 ± 0.4 | +0.6% |
*Note: For LC-MS/MS, samples were diluted to fall within the ng/mL calibration range.
Table 2: Summary of Validation Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2) |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 1.2% | ≤ 0.9% | ≤ 2.0% |
| - Intermediate (n=12) | ≤ 1.5% | ≤ 1.1% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| LOQ | 1.0 µg/mL | 1.0 ng/mL | N/A (Method Dependent) |
Interpretation and Decision Making
The data presented in Tables 1 and 2 provide a clear basis for evaluating the equivalence of the two methods.
-
Accuracy & Concordance: The % difference in assay results between the two methods for all samples tested is well within ±2.0%, a commonly accepted internal criterion for method equivalence. Both methods also demonstrate high accuracy, with recovery values falling comfortably within the 98.0% to 102.0% range.[14]
-
Precision: Both methods exhibit excellent precision, with Relative Standard Deviations (RSDs) well below the 2.0% limit.[14] The LC-MS/MS method, as expected, shows slightly better precision due to its higher signal-to-noise ratio and reduced susceptibility to matrix effects.
-
Linearity: Both methods show outstanding linearity over their respective ranges, with correlation coefficients (r²) exceeding 0.999.[9]
-
Sensitivity: The most significant difference lies in the Limit of Quantitation (LOQ). The LC-MS/MS method is approximately 1000-fold more sensitive, making it suitable for trace-level impurity analysis or bioanalytical applications, which the HPLC-UV method would be incapable of.
Based on this dataset, the methods can be considered cross-validated for the intended purpose of assaying the 2-(Piperazin-1-yl)butan-1-ol drug substance within the tested concentration range. The decision-making process following data evaluation is critical.
Caption: Decision tree for determining the outcome of a cross-validation study.
Conclusion: A Foundation of Trustworthy Data
This guide demonstrates that a well-designed cross-validation study provides a robust, self-validating system for ensuring data integrity. By comparing an established HPLC-UV method with a highly specific LC-MS/MS method, we have confirmed their equivalence for the assay of 2-(Piperazin-1-yl)butan-1-ol. The successful outcome of this comparison provides the necessary confidence for researchers, scientists, and drug development professionals to use these methods interchangeably, facilitate method transfer between sites, and build a solid analytical foundation for regulatory submissions. The process underscores the principle that analytical method validation is not a one-time event but a continuous lifecycle approach to ensuring data quality.[15]
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A Strategic Guide to the Pharmacological Evaluation of 2-(Piperazin-1-yl)butan-1-ol: A Head-to-Head Comparison with Clinically Relevant Piperazine-Containing Drugs
Introduction: Unlocking the Potential of a Novel Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and interactions with biological targets.[2] This versatility has led to the development of piperazine-containing drugs with diverse pharmacological activities, ranging from antipsychotics and antidepressants to anticancer agents.[3]
This guide focuses on a novel, yet uncharacterized compound, 2-(Piperazin-1-yl)butan-1-ol. Given the absence of published pharmacological data for this specific molecule, this document serves as a strategic framework for its comprehensive evaluation. We will propose a head-to-head comparison with three well-established, structurally related drugs that represent distinct therapeutic classes:
By comparing the performance of 2-(Piperazin-1-yl)butan-1-ol against these standards in a series of well-defined in vitro and in vivo assays, researchers can elucidate its potential therapeutic applications and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols necessary to embark on this investigation.
The Comparators: Established Piperazine-Containing Drugs
A comparative analysis requires well-characterized benchmarks. The selected drugs—aripiprazole, vilazodone, and imatinib—not only contain the piperazine moiety but also exhibit distinct and well-understood mechanisms of action, making them ideal comparators.
| Drug | Therapeutic Class | Primary Mechanism of Action | Key Molecular Targets |
| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[5][6][11] | Dopamine D2, D3 receptors; Serotonin 5-HT1A, 5-HT2A receptors.[5] |
| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) and partial agonist at the 5-HT1A receptor.[7][12][13] | Serotonin transporter (SERT); Serotonin 5-HT1A receptor.[7][12] |
| Imatinib | Anticancer Agent | Inhibitor of multiple tyrosine kinases.[9][10] | Bcr-Abl, c-Kit, PDGF-R.[10] |
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate 2-(Piperazin-1-yl)butan-1-ol, a tiered approach is recommended, beginning with fundamental synthesis and characterization, followed by a comprehensive series of in vitro and in vivo assays.
Caption: Proposed experimental workflow for the characterization of 2-(Piperazin-1-yl)butan-1-ol.
Detailed Experimental Protocols
Part 1: Synthesis and Physicochemical Characterization
Objective: To synthesize and characterize the fundamental properties of 2-(Piperazin-1-yl)butan-1-ol.
1.1 Synthesis of 2-(Piperazin-1-yl)butan-1-ol
A plausible synthetic route can be adapted from established methods for the synthesis of 2-substituted piperazines.[14][15][16] A potential approach involves the nucleophilic substitution of a suitable starting material, such as 2-bromobutan-1-ol, with piperazine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (excess, e.g., 3 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add 2-bromobutan-1-ol (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent like ethyl acetate to remove unreacted starting material.
-
Purification: Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product into dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(Piperazin-1-yl)butan-1-ol.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
1.2 Physicochemical Profiling
It is crucial to determine the physicochemical properties that influence a compound's pharmacokinetic behavior.[17][18][19]
-
Solubility: Determine the aqueous solubility at various pH values (e.g., 2.0, 5.0, 7.4) using a standardized shake-flask method.
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to predict membrane permeability and tissue distribution.
-
pKa: Determine the acid dissociation constant(s) by potentiometric titration to understand the ionization state of the molecule at physiological pH.
Part 2: In Vitro Pharmacological Profiling
Objective: To determine the molecular targets of 2-(Piperazin-1-yl)butan-1-ol and its functional effects at these targets, in comparison with aripiprazole, vilazodone, and imatinib.
2.1 Receptor and Enzyme Binding Assays
A broad panel of radioligand binding assays is essential to identify the primary targets and assess selectivity.[20][21]
Step-by-Step Protocol (General):
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7; and a panel of relevant kinases).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (2-(Piperazin-1-yl)butan-1-ol) and the comparators.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to displace 50% of the radioligand. Convert IC50 values to affinity constants (Ki) using the Cheng-Prusoff equation.
Comparative Data Table (Hypothetical Results):
| Target | 2-(Piperazin-1-yl)butan-1-ol (Ki, nM) | Aripiprazole (Ki, nM) | Vilazodone (Ki, nM) | Imatinib (Ki, nM) |
| Dopamine D2 | To be determined | 0.34 | >1000 | >1000 |
| Serotonin 5-HT1A | To be determined | 1.7 | 0.2[7] | >1000 |
| Serotonin Transporter (SERT) | To be determined | >1000 | 0.5[7] | >1000 |
| Bcr-Abl Kinase | To be determined | >1000 | >1000 | ~10[22] |
2.2 Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or partial agonist at its target receptors.[21]
-
For G-protein Coupled Receptors (GPCRs) (e.g., Dopamine and Serotonin Receptors):
-
cAMP Assays: Measure the inhibition (for Gi-coupled receptors like D2 and 5-HT1A) or stimulation (for Gs-coupled receptors) of cyclic adenosine monophosphate (cAMP) production in response to the compound.
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A), measure changes in intracellular calcium levels.
-
-
For Kinases (e.g., Bcr-Abl):
-
In Vitro Kinase Activity Assays: Measure the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase.
-
Part 3: In Vivo Evaluation
Objective: To assess the pharmacological effects, pharmacokinetic profile, and preliminary safety of 2-(Piperazin-1-yl)butan-1-ol in animal models.
3.1 Behavioral Models
Based on the in vitro profile, select relevant animal models to assess potential therapeutic efficacy.[23][24][25][26][27]
-
Potential Antipsychotic Activity (Comparison with Aripiprazole):
-
Amphetamine-Induced Hyperlocomotion: Assess the ability of the compound to reduce locomotor activity stimulated by amphetamine in rodents, a model for psychosis.
-
Prepulse Inhibition of the Startle Reflex: Measure sensorimotor gating, which is deficient in schizophrenia.
-
-
Potential Antidepressant/Anxiolytic Activity (Comparison with Vilazodone):
-
Forced Swim Test (FST): A common screening test for antidepressant activity where a reduction in immobility time is indicative of an antidepressant-like effect.[24]
-
Tail Suspension Test (TST): Similar to the FST, this test measures behavioral despair.
-
Elevated Plus Maze (EPM): An assay for anxiolytic activity, where an increase in the time spent in the open arms suggests an anxiolytic effect.
-
3.2 Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical.[17][18][19][28][29]
Step-by-Step Protocol:
-
Dosing: Administer 2-(Piperazin-1-yl)butan-1-ol to rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Comparative PK Data Table (Hypothetical):
| Parameter | 2-(Piperazin-1-yl)butan-1-ol | Aripiprazole | Vilazodone | Imatinib |
| Oral Bioavailability (%) | To be determined | ~87% | ~72% (with food) | ~98% |
| Half-life (t½, hours) | To be determined | ~75 hours | ~25 hours | ~18 hours |
| Plasma Protein Binding (%) | To be determined | >99% | ~96-99% | ~95% |
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the head-to-head comparison of 2-(Piperazin-1-yl)butan-1-ol with the established drugs aripiprazole, vilazodone, and imatinib. The proposed experimental workflow is designed to systematically elucidate the pharmacological profile of this novel compound, from its fundamental physicochemical properties to its potential therapeutic effects in relevant preclinical models.
The strength of this approach lies in its comparative nature. By directly benchmarking against well-characterized drugs, researchers can rapidly contextualize their findings and make informed decisions about the future development of 2-(Piperazin-1-yl)butan-1-ol. The data generated will not only reveal its primary mechanism of action but also highlight potential advantages or liabilities in terms of efficacy, selectivity, and pharmacokinetic properties. This structured evaluation is the first critical step in determining whether 2-(Piperazin-1-yl)butan-1-ol holds promise as a novel therapeutic agent.
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- 11. Aripiprazole - Wikipedia [en.wikipedia.org]
- 12. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
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- 29. chromatographyonline.com [chromatographyonline.com]
Definitive Guide: Purity Confirmation of 2-(Piperazin-1-yl)butan-1-ol via HILIC-MS
Executive Summary: The "Invisible" Amine Challenge
2-(Piperazin-1-yl)butan-1-ol presents a classic analytical paradox in drug development. As a polar, aliphatic amino-alcohol, it lacks the conjugated
This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the superior methodology for purity confirmation. Unlike GC-MS (which often requires derivatization to prevent peak tailing) or LC-UV (which suffers from low sensitivity), HILIC-MS offers direct, high-sensitivity detection of the parent molecule and its trace impurities.
Comparative Analysis: Why LC-MS Supersedes Legacy Methods
The following analysis objectively compares the proposed HILIC-MS workflow against traditional alternatives used in Certificate of Analysis (CoA) generation.
Table 1: Method Performance Matrix
| Feature | Method A: LC-UV (210 nm) | Method B: GC-MS (Direct) | Method C: HILIC-MS (Recommended) |
| Detection Principle | UV Absorbance (Low Selectivity) | Electron Impact Ionization | Electrospray Ionization (ESI+) |
| Sample Preparation | High Burden: Requires derivatization (e.g., NBD-Cl) to "see" the molecule. | Medium: Derivatization (TMS) often needed to prevent hydroxyl tailing. | Low: Dilute-and-shoot in ACN/Buffer. |
| Sensitivity (LOD) | Poor (>100 ppm without derivatization) | Good (<10 ppm) | Excellent (<1 ppm) |
| Impurity Profiling | Blind: Misses non-chromophoric impurities (e.g., unreacted piperazine). | Risk: Thermal degradation in injector port can create false impurities. | Comprehensive: Detects N-oxides, dimers, and salts. |
| Throughput | Low (due to prep time). | Medium (long run times). | High (5-8 min run time). |
The "Purity Trap" of LC-UV
Relying solely on LC-UV at low wavelengths (200–210 nm) is scientifically unsound for this molecule. The signal-to-noise ratio is often too low to distinguish trace impurities from baseline noise. A sample appearing "99% pure" by UV may actually contain significant amounts of piperazine starting material (which also lacks UV absorbance), compromising downstream synthesis.
Technical Implementation: The HILIC-MS Protocol
This protocol utilizes an Amide-bonded stationary phase, which creates a water-rich layer on the particle surface, facilitating the partition of polar amines like 2-(Piperazin-1-yl)butan-1-ol.
Reagents and Materials[1][2][3][4]
-
Analytes: 2-(Piperazin-1-yl)butan-1-ol Reference Standard (>99.0% qNMR).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
Chromatographic Conditions (HILIC Mode)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Rationale: Low pH ensures the piperazine nitrogens are protonated, enhancing MS sensitivity. Ammonium ions suppress silanol interactions, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).
-
Gradient Profile:
-
0.0 min: 95% B (High organic for retention)
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 95% B (Re-equilibration is critical in HILIC; allow 3-4 mins).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (m/z 50–500) for purity; SIM/MRM for known impurities.
-
Key Ions to Monitor:
-
[M+H]+: m/z ~159.15 (Parent).
-
Impurity A (Piperazine): m/z 87.08.
-
Impurity B (Bis-alkylated dimer): m/z ~215 (Depending on synthesis route).
-
Visualizing the Workflow & Mechanism
Diagram 1: The Analytical Decision Workflow
This flow illustrates the logic for selecting HILIC-MS over NMR or UV for this specific application.
Figure 1: Decision matrix for selecting the analytical technique. Note the rejection of LC-UV due to lack of chromophore.
Diagram 2: HILIC Separation Mechanism
Understanding why HILIC works is crucial for troubleshooting. The diagram below depicts the partitioning mechanism.
Figure 2: Mechanism of HILIC retention. The polar analyte partitions into the water-rich layer formed on the amide surface.
Impurity Profiling & Validation Strategy
To ensure the method is "suitable for intended use" (ICH Q2), you must validate against specific impurities.
Common Impurities (Synthesis Dependent)
-
Piperazine (Starting Material): Highly polar, elutes after the product in HILIC (or before in Reverse Phase). Monitor m/z 87.
-
Bis-alkylated Dimer: If the reaction stoichiometry wasn't controlled, the piperazine may have reacted at both nitrogens. This is less polar and will elute earlier in HILIC.
-
N-Oxides: Formed upon storage in air. Mass shift of +16 Da (m/z ~175).
System Suitability Test (SST) Criteria
Before running samples, the system must pass these checks:
-
Retention Time Precision:
0.1 min over 6 injections. -
Peak Tailing Factor: < 1.5 (Critical for basic amines).
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (typically 0.05% of target concentration).
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1] [Link]
-
McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 2010. [Link]
-
Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 1990. [Link]
-
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Piperazine Derivatives." FDA Guidance Documents, 2021. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
